sGC activator 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2101645-33-2 |
|---|---|
Molekularformel |
C27H22ClF5N6O3 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C27H22ClF5N6O3/c1-25(14-5-2-13(3-6-14)4-9-18(40)41)19-21(34)35-23(36-22(19)37-24(25)42)20-16-8-7-15(28)12-17(16)39(38-20)11-10-26(29,30)27(31,32)33/h2-3,5-8,12H,4,9-11H2,1H3,(H,40,41)(H3,34,35,36,37,42)/t25-/m0/s1 |
InChI-Schlüssel |
BAFUFNSAYGCZIC-VWLOTQADSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of sGC Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that acts as the primary receptor for nitric oxide (NO).[1][2] As a heterodimeric hemoprotein, sGC plays a pivotal role in the NO-sGC-cGMP signaling pathway, which is fundamental to various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission.[3][4][5] Under normal physiological conditions, the binding of NO to the ferrous (Fe²⁺) heme moiety of the sGC β1 subunit triggers a conformational change that activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][5]
However, in pathophysiological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[2][6] This impairment of the NO-sGC-cGMP pathway is implicated in the pathogenesis of numerous cardiovascular and pulmonary diseases.[3] sGC activators are a novel class of pharmacological agents that address this issue by directly activating these oxidized or heme-free forms of sGC, thereby restoring cGMP production in a diseased environment.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of sGC activators, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.
Core Mechanism of Action
The mechanism of action of sGC activators is distinct from that of sGC stimulators. While sGC stimulators enhance the sensitivity of the reduced (Fe²⁺) form of sGC to NO, sGC activators target the NO-insensitive, oxidized (Fe³⁺) or heme-free (apo-sGC) forms of the enzyme.[2][3]
Under conditions of oxidative stress, reactive oxygen species can lead to the oxidation of the ferrous heme iron to a ferric state. This oxidized sGC has a greatly diminished affinity for NO.[6] Continued oxidative stress can lead to the complete dissociation of the heme group, resulting in an inactive, heme-free apo-sGC.[6]
sGC activators, such as cinaciguat, ataciguat, and runcaciguat, are designed to bind to a site within the heme-binding pocket of the oxidized or heme-free sGC β1 subunit.[7] This binding event induces a conformational change in the enzyme that mimics the NO-activated state, leading to the activation of its catalytic domain and subsequent synthesis of cGMP from GTP.[7] This mechanism allows for the restoration of the downstream signaling cascade even in the absence of bioavailable NO or in the presence of a dysfunctional, NO-insensitive sGC population.
Signaling Pathway
The signaling pathway initiated by sGC activators converges with the canonical NO-sGC-cGMP pathway at the level of cGMP production. The subsequent downstream effects are mediated by cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).
Data Presentation
The following tables summarize key quantitative data for prominent sGC activators.
Table 1: In Vitro Potency of sGC Activators
| Compound | Target | Assay | EC₅₀ (nM) | Reference |
| Cinaciguat (BAY 58-2667) | Heme-free sGC | cGMP formation (purified enzyme) | ~200 | [8] |
| Ataciguat (HMR-1766) | Oxidized/heme-free sGC | cGMP accumulation (endothelial cells) | 200 | [8] |
| GSK2181236A | NO-insensitive sGC | P-VASP formation (rat aortic smooth muscle cells) | 12.7 | [8] |
Table 2: Vasodilatory Effects of sGC Activators
| Compound | Preparation | Pre-constrictor | IC₅₀ (µM) | Reference |
| Cinaciguat (BAY 58-2667) | WKY rat isolated aorta | N/A | N/A | [8] |
| BAY 60-4552 (sGC stimulator for comparison) | WKY rat isolated aorta | N/A | N/A | [8] |
| Ataciguat (HMR-1766) | Rat thoracic aorta | N/A | 1.2 (without ODQ), 0.4 (with ODQ) | [2] |
Table 3: Binding Affinity of sGC Ligands
| Ligand | sGC Construct | Method | K_d_ (nM) | Reference |
| NO | Ms sGC β1 H-NOX domain | N/A | ~200 | [9] |
| PF-25 (stimulator) | Ms sGC β1 1-380 | Surface Plasmon Resonance | 7000 (+NO), 92000 (-NO) | [9] |
Experimental Protocols
Measurement of cGMP Levels using ELISA
This protocol outlines the general steps for quantifying cGMP concentrations in cell lysates or tissue homogenates using a competitive ELISA kit.
Materials:
-
Competitive cGMP ELISA Kit (containing cGMP standard, anti-cGMP antibody, HRP-conjugated cGMP, wash buffer, substrate, and stop solution)
-
0.1 M HCl
-
Tissue homogenizer or sonicator
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For tissues: Homogenize in 5-10 volumes of ice-cold 0.1 M HCl.
-
For adherent cells: Scrape cells in ice-cold 0.1 M HCl.
-
For suspension cells: Pellet cells and resuspend in ice-cold 0.1 M HCl.
-
-
Centrifugation: Centrifuge the homogenate/lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for the cGMP assay.
-
Assay Procedure (follow kit-specific instructions):
-
Prepare cGMP standards by serial dilution.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add HRP-conjugated cGMP to all wells.
-
Add anti-cGMP antibody to all wells.
-
Incubate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the cGMP concentration. Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
Isolated Aortic Ring Vasodilation Assay
This protocol describes the methodology for assessing the vasodilatory effects of sGC activators on isolated arterial rings.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., rat, mouse)
-
Krebs-Henseleit buffer
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
sGC activator test compound
-
Organ bath system with force transducers and data acquisition software
Procedure:
-
Aorta Dissection: Euthanize the animal and carefully dissect the thoracic aorta.
-
Preparation of Aortic Rings: Place the aorta in ice-cold Krebs-Henseleit buffer. Clean the aorta of surrounding connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (determined empirically, e.g., 1-2 g).
-
Pre-constriction: Induce a stable contraction by adding a vasoconstrictor agent to the organ bath.
-
Drug Addition: Once a stable plateau of contraction is reached, cumulatively add the sGC activator in increasing concentrations to the bath.
-
Data Recording: Continuously record the isometric tension of the aortic rings.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the activator that causes 50% of the maximal relaxation).
Conclusion
sGC activators represent a promising therapeutic strategy for a variety of diseases associated with impaired NO-sGC-cGMP signaling. Their unique mechanism of action, which involves the direct activation of oxidized and heme-free sGC, allows for the restoration of cGMP production in environments of high oxidative stress where traditional NO-based therapies may be less effective. This technical guide has provided a detailed overview of the core principles underlying the function of sGC activators, supported by quantitative data and standardized experimental protocols to aid researchers and drug development professionals in this expanding field. Further research into the structural basis of sGC activation and the development of next-generation activators holds significant promise for future therapeutic interventions.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of sGC Activator 1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The discovery of small molecules that can directly activate sGC, independent of NO, has opened new therapeutic avenues for cardiovascular and fibrotic diseases. This technical guide provides an in-depth overview of the discovery and synthesis of a specific sGC activator, herein referred to as sGC activator 1 (also known as example 10B in patent US20170174693A1). This document details the mechanism of action, a representative synthetic route, key experimental protocols for its characterization, and a summary of its potential therapeutic relevance.
Introduction: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is fundamental to cardiovascular homeostasis. Endogenously produced NO diffuses into smooth muscle cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
In certain pathological conditions, such as endothelial dysfunction, oxidative stress can lead to the oxidation of the ferrous iron (Fe2+) in the sGC heme group to the ferric state (Fe3+), rendering the enzyme insensitive to NO. Heme-independent sGC activators are a class of compounds that can directly activate these oxidized or heme-free forms of sGC, thereby restoring the function of this crucial signaling pathway.[1][2]
This compound: A Novel Pyrrolopyrimidinone Derivative
This compound (example 10B) is a novel pyrrolopyrimidinone derivative identified as a potent activator of soluble guanylate cyclase.[3][4] Its chemical structure is 4-((S)-1-(2-(5-chloro-2-(4,4,5,5,5-pentafluoropentyl)-2H-pyrazol-3-yl)-5-amino-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-4-yl)-1-phenylethyl)benzoic acid, with the CAS Number 2101645-33-2.[3][4]
Mechanism of Action
Like other sGC activators, this compound is believed to bind to a site on the sGC enzyme that is distinct from the NO-binding heme pocket. Its mechanism of action involves the direct stimulation of the catalytic activity of sGC, leading to increased cGMP production even in the absence of NO or when the sGC heme is oxidized. This mode of action is particularly relevant in disease states characterized by impaired NO bioavailability or sGC dysfunction.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary and detailed within patent literature, a representative synthetic workflow for similar complex heterocyclic compounds can be conceptualized. The synthesis of a molecule with the structural complexity of this compound would likely involve a multi-step convergent synthesis strategy.
Quantitative Data Summary
Due to the proprietary nature of early-stage drug discovery, extensive quantitative data for this compound is not publicly available. The following tables present representative data for well-characterized sGC activators to illustrate the typical parameters evaluated.
Table 1: In Vitro Potency of Representative sGC Activators
| Compound | Target | Assay Condition | EC50 (nM) | Emax (% of control) | Reference |
| Cinaciguat | Purified heme-free sGC | cGMP formation assay | ~200 | Not Reported | [5] |
| Ataciguat | Purified sGC | cGMP formation assay | 510 | Not Reported | [2] |
| BI 685509 | Human platelet-rich plasma (ODQ-treated) | cGMP formation assay | 467 | Not Reported | [6] |
| This compound | sGC | - | Data not available | Data not available | - |
Table 2: Pharmacokinetic Properties of Representative sGC Activators (Rodent Models)
| Compound | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Cinaciguat | Intravenous (rat) | - | - | 0.8 | - | (Proprietary data) |
| BI 685509 | Oral (rat) | 0.5 | 1200 (at 10 mg/kg) | 2.5 | 45 | [6] |
| This compound | - | Data not available | Data not available | Data not available | Data not available | - |
Key Experimental Protocols
The characterization of sGC activators involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro sGC Activation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating purified sGC.
Methodology:
-
Enzyme Preparation: Recombinant human sGC (α1/β1) is expressed and purified. To assess activity on the oxidized/heme-free enzyme, sGC is pre-treated with the oxidizing agent ODQ (1H-[2][6][7]oxadiazolo[4,3-a]quinoxalin-1-one).
-
Reaction Mixture: The assay is performed in a buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and varying concentrations of this compound.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
Quantification: The reaction is terminated, and the amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve.
Cell-Based cGMP Assay
Objective: To assess the ability of this compound to increase intracellular cGMP levels in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing sGC (e.g., vascular smooth muscle cells or transfected HEK293 cells) is cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor and then incubated with increasing concentrations of this compound.
-
Lysis and Quantification: Cells are lysed, and the intracellular cGMP concentration is measured using a commercially available cGMP assay kit.
-
Data Analysis: The fold-increase in cGMP levels over baseline is calculated for each concentration of the test compound.
Ex Vivo Vasodilation Assay
Objective: To evaluate the functional effect of this compound on vascular tone.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or porcine coronary artery) are isolated and mounted in an organ bath containing physiological salt solution.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).
-
Treatment: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the arterial rings is recorded.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and IC50 values are determined.
Conclusion and Future Directions
This compound represents a promising compound within a novel class of therapeutics targeting the NO-sGC-cGMP signaling pathway. Its ability to directly activate sGC, particularly in disease states associated with oxidative stress, suggests potential therapeutic applications in a range of cardiovascular and fibrotic disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this and other sGC activators. The continued development of isoform-selective sGC activators may offer more targeted therapeutic interventions with improved safety profiles.
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the sGC Activator YC-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The discovery of direct sGC activators has opened new avenues for therapeutic intervention in cardiovascular and other diseases. YC-1, a benzylindazole derivative, was the first identified synthetic sGC stimulator, acting independently of nitric oxide.[1] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, quantitative data, and experimental protocols related to YC-1, serving as a foundational reference for researchers in the field.
Molecular Structure of YC-1
YC-1, with the systematic name [5-(1-benzylindazol-3-yl)furan-2-yl]methanol, is a small molecule with a distinct chemical architecture.[2][3] Its structure is characterized by a central indazole ring, which is substituted with a benzyl (B1604629) group at the N1 position and a furan-methanol group at the C3 position.[2][4]
Chemical Formula: C₁₉H₁₆N₂O₂
Molecular Weight: 304.343 g/mol [3]
CAS Number: 170632-47-0
Chemical Structure:
Mechanism of Action
YC-1's primary mechanism of action is the direct activation of soluble guanylate cyclase (sGC).[5] This activation is independent of nitric oxide (NO), which is the endogenous activator of sGC.[5][6] YC-1 binds to an allosteric site on the sGC enzyme, inducing a conformational change that increases its catalytic activity, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
Furthermore, YC-1 exhibits a synergistic effect with NO.[6][7] In the presence of NO, YC-1 potentiates the activation of sGC, leading to a much greater increase in cGMP production than either agent alone.[7][8] This is achieved by sensitizing the enzyme to its gaseous activators and reducing the ligand dissociation rate from the heme group.[7]
It is important to note that YC-1's mechanism has both heme-dependent and heme-independent components. While its activation is substantially increased in the presence of the heme moiety, YC-1 can still partially activate sGC when the heme group is oxidized or absent.[9]
In addition to its effects on sGC, YC-1 has been shown to inhibit various phosphodiesterase (PDE) isoforms.[6][8] PDEs are responsible for the degradation of cGMP. By inhibiting PDEs, YC-1 further contributes to the elevation of intracellular cGMP levels, prolonging the downstream signaling effects.[6]
Quantitative Data
The following tables summarize the key quantitative parameters of YC-1's effects on sGC activity and platelet aggregation.
| Parameter | Value | Conditions | Reference |
| sGC Activation | |||
| EC₅₀ for sGC Activation | 18.6 µM | Purified sGC | |
| Inhibition of Platelet Aggregation | |||
| IC₅₀ (induced by U46619) | 2.1 ± 0.03 µM | Human washed platelets | [5] |
| IC₅₀ (induced by collagen) | 11.7 ± 2.1 µM | Human washed platelets | [5] |
| IC₅₀ (induced by thrombin) | 59.3 ± 7.1 µM | Human washed platelets | [5] |
| Phosphodiesterase Inhibition | |||
| IC₅₀ for PDE1 | ~30 µM | In vitro PDE isoenzyme assay (cGMP substrate) | [6] |
| IC₅₀ for PDE2 | >100 µM | In vitro PDE isoenzyme assay (cAMP substrate) | [6] |
| IC₅₀ for PDE3 | >100 µM | In vitro PDE isoenzyme assay (cAMP substrate) | [6] |
| IC₅₀ for PDE4 | >100 µM | In vitro PDE isoenzyme assay (cAMP substrate) | [6] |
| IC₅₀ for PDE5 | ~10 µM | In vitro PDE isoenzyme assay (cGMP substrate) | [6] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the effects of YC-1.
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.[9][10][11]
Materials:
-
Purified sGC or cell/tissue lysate containing sGC
-
Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4
-
[α-³²P]GTP (radiolabeled substrate)
-
Unlabeled GTP
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity
-
Creatine (B1669601) phosphate (B84403) and creatine phosphokinase (GTP regenerating system)
-
YC-1 dissolved in DMSO
-
Stop Solution: e.g., 125 mM zinc acetate (B1210297)
-
Precipitating Solution: e.g., 144 mM sodium carbonate
-
Neutral alumina (B75360) columns
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, IBMX, creatine phosphate, and creatine phosphokinase.
-
Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of YC-1. A vehicle control (DMSO) should be included.
-
Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP to the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., zinc acetate followed by sodium carbonate) to precipitate the unreacted GTP.
-
Separation of cGMP: Separate the [³²P]cGMP from the unreacted [³²P]GTP by passing the supernatant through a neutral alumina column.
-
Quantification: Elute the [³²P]cGMP from the column and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced per unit of time and protein concentration to determine the sGC activity.
This ex vivo assay assesses the vasodilatory effects of YC-1 on isolated blood vessels.[1][6]
Materials:
-
Isolated rabbit or rat thoracic aorta
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), norepinephrine)
-
YC-1 dissolved in a suitable solvent
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface if endothelium-independent effects are to be studied.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Pre-constriction: Pre-constrict the aortic rings with a vasoconstrictor agent such as phenylephrine to induce a stable contractile tone.
-
Compound Administration: Once a stable contraction is achieved, add YC-1 to the organ bath in a cumulative manner, with increasing concentrations.
-
Measurement of Relaxation: Record the changes in isometric tension using a force transducer. Relaxation is typically expressed as a percentage of the pre-induced contraction.
-
Data Analysis: Plot the concentration-response curve for YC-1-induced relaxation to determine its potency (e.g., EC₅₀).
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. YC-1, an activation inductor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The design and synthesis of YC-1 analogues as probes for soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Probing Soluble Guanylate Cyclase Activation by CO and YC-1 using Resonance Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of YC-1: A Prototypical Soluble Guanylate Cyclase Activator
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of YC-1, the first-in-class small molecule activator of soluble guanylate cyclase (sGC). YC-1 has been a pivotal tool in understanding the allosteric modulation of sGC and has paved the way for the development of novel therapeutics targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for YC-1, with comparative data for other notable sGC activators.
Introduction to Soluble Guanylate Cyclase Activation
Soluble guanylate cyclase is a critical enzyme in the NO signaling pathway.[1] As a heterodimeric hemoprotein, its canonical activation is initiated by the binding of NO to its prosthetic heme group.[2][3] This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP, which mediates a wide array of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][4]
Pharmacological agents that directly target sGC are broadly classified into two categories based on their interaction with the enzyme's heme group:
-
sGC Stimulators (Heme-Dependent): These compounds, such as YC-1 and the clinically approved drug Riociguat, act on the reduced (ferrous, Fe²⁺) form of sGC.[5] They can directly stimulate the enzyme to a certain extent and, importantly, act synergistically with endogenous NO to enhance cGMP production.[4][5] Their efficacy is dependent on the presence of the heme moiety.
-
sGC Activators (Heme-Independent): This class of compounds, including cinaciguat (B1243192) and ataciguat, targets the oxidized (ferric, Fe³⁺) or heme-free form of sGC.[1][6] In pathological conditions associated with oxidative stress, sGC can become oxidized and unresponsive to NO. sGC activators can restore cGMP production in these disease states.[1][6]
Pharmacological Profile of YC-1
YC-1, a benzylindazole derivative, is a pioneering sGC stimulator that has been instrumental in elucidating the therapeutic potential of targeting sGC.[2][7]
Mechanism of Action
The primary mechanism of action of YC-1 is the direct, NO-independent activation of sGC.[8] It binds to an allosteric site on the enzyme, distinct from the NO-binding heme pocket and the GTP substrate-binding site.[2][9] This allosteric modulation induces a conformational change that enhances the enzyme's catalytic activity.[9]
A key feature of YC-1 is its synergistic activation of sGC in the presence of NO.[2][10] YC-1 significantly increases the sensitivity and maximal activity of sGC to NO by slowing the dissociation rate of NO from the heme group, thereby stabilizing the active conformation of the enzyme.[9] This results in a much greater production of cGMP than either agent can achieve alone.[7]
While the synergistic action with NO is heme-dependent, studies have also indicated a heme-independent component to YC-1's mechanism, as it can activate a heme-free mutant of sGC.[3]
Off-Target Effects
A critical aspect of YC-1's pharmacological profile is its off-target activity, most notably the inhibition of phosphodiesterases (PDEs).[1][10] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting several cGMP-degrading PDE isoforms, YC-1 can further elevate intracellular cGMP levels, contributing to its overall biological effect.[2][10] This dual action, however, complicates the interpretation of experimental results where selective sGC activation is desired.[1] Additionally, at higher concentrations, YC-1 has been reported to inhibit Hypoxia-inducible factor-1alpha (HIF-1α) and influence other signaling pathways, which can lead to effects on cell viability and proliferation.[11][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for YC-1 and other representative sGC activators.
Table 1: In Vitro Potency of sGC Modulators
| Compound | Class | EC50 for sGC Activation | Conditions | Reference(s) |
| YC-1 | sGC Stimulator | 18.6 ± 2.0 µM | Purified sGC, NO-independent | [1][8][13] |
| BAY 41-2272 | sGC Stimulator | 0.09 µM | In CHO cells | [1] |
| Riociguat | sGC Stimulator | - | - | [5] |
| Cinaciguat (BAY 58-2667) | sGC Activator | ~0.2 µM | Heme-free sGC | [1] |
| Ataciguat (HMR 1766) | sGC Activator | 0.5-10 µM | Purified bovine lung or crude human corpus cavernosum isolates | [14] |
Table 2: Functional Effects of YC-1
| Effect | IC50 / EC50 | Conditions | Reference(s) |
| Inhibition of Platelet Aggregation (collagen-stimulated) | 14.6 µM | Washed rabbit platelets | |
| Inhibition of Platelet Aggregation (U46619-induced) | 2.1 ± 0.03 µM | Human washed platelets | [15] |
| Inhibition of Platelet Aggregation (collagen-induced) | 11.7 ± 2.1 µM | Human washed platelets | [15] |
| Inhibition of Platelet Aggregation (thrombin-induced) | 59.3 ± 7.1 µM | Human washed platelets | [15] |
| Vasodilation (aortic rings) | 1.9 µM | Denuded phenylephrine-contracted rabbit aortic rings |
Table 3: YC-1 Inhibition of Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC50 (µM) | Substrate | Reference(s) |
| PDE1 | 31.6 | cGMP | [2][10] |
| PDE2 | 31.6 | cAMP | [2][10] |
| PDE3 | 51.3 | cAMP | [2][10] |
| PDE4 | 8.5 | cAMP | [2][10] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of sGC activators like YC-1.
Soluble Guanylate Cyclase (sGC) Activity Assay (Radiochemical)
This assay quantifies the enzymatic activity of sGC by measuring the conversion of [α-³²P]GTP to [³²P]cGMP.[3][5]
Materials:
-
Purified sGC or cell/tissue lysate
-
[α-³²P]GTP (radiolabeled substrate)
-
Unlabeled GTP
-
Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.4)
-
Cofactors and reagents: MgCl₂, dithiothreitol (B142953) (DTT), 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a broad-spectrum PDE inhibitor)
-
Test compound (e.g., YC-1) and NO donor (e.g., sodium nitroprusside) solutions
-
Stopping solution (e.g., zinc acetate (B1210297) and sodium carbonate)
-
Neutral alumina (B75360) columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, and IBMX.
-
Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of the test compound and/or an NO donor.
-
Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP to the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.
-
Termination and Separation: Stop the reaction by adding the stopping solution to precipitate the nucleotides. The [³²P]cGMP is then separated from the unreacted [α-³²P]GTP using chromatography on neutral alumina columns.
-
Quantification: The eluted [³²P]cGMP is quantified using a scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced and plot concentration-response curves to determine EC50 values.
Vasodilation Assay Using Aortic Rings
This ex vivo assay assesses the direct vasodilatory effect of a compound on vascular smooth muscle.[5]
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rabbit, rat)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Gas mixture (95% O₂ / 5% CO₂)
-
Vasoconstrictor agent (e.g., phenylephrine)
-
Test compound (e.g., YC-1)
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings. The endothelium may be removed by gently rubbing the intimal surface to study endothelium-independent effects.
-
Mounting: Mount the aortic rings in an organ bath containing the physiological salt solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Pre-constriction: Pre-constrict the aortic rings with a vasoconstrictor agent to induce a stable contractile tone.
-
Compound Administration: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction and plot concentration-response curves to determine EC50 values.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of sGC Activation by YC-1```dot
Caption: Workflow for the radiochemical sGC activity assay.
Conclusion
YC-1 has been a foundational pharmacological tool for investigating the sGC-cGMP signaling pathway. Its unique dual mechanism of direct sGC activation and synergistic enhancement of NO-mediated activation, coupled with its off-target PDE inhibitory effects, provides a complex but powerful means to modulate intracellular cGMP levels. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand this critical signaling pathway and to develop novel therapeutics targeting sGC for a variety of cardiovascular and other diseases. The distinction between sGC stimulators like YC-1 and heme-independent sGC activators is crucial for the targeted development of drugs for specific disease states, particularly those characterized by oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Precision: A Technical Guide to the Discovery of Isoform-Specific Soluble Guanylyl Cyclase (sGC) Activators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble guanylyl cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The discovery that sGC exists in distinct isoforms, primarily GC-1 (α1/β1) and GC-2 (α2/β1), has opened a new frontier in drug development.[1] Growing evidence suggests these isoforms may engage in different downstream signaling pathways, offering the potential for targeted therapies with improved efficacy and reduced side effects.[1] This technical guide delves into the discovery of the first isoform-specific sGC activator, runcaciguat (B610601), providing a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin this significant advancement.
Introduction to sGC Isoforms and the Therapeutic Rationale
sGC is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, modulating the activity of downstream effectors like protein kinase G (PKG). For years, sGC was considered a single entity. However, research has identified two major active isoforms in humans:
-
GC-1 (α1/β1): The most predominant and ubiquitously expressed isoform.
-
GC-2 (α2/β1): Expressed more selectively, with notable presence in the brain, kidney, and placenta.[3]
The differential tissue distribution and potential for distinct downstream signaling partners for each isoform provide a strong rationale for developing isoform-selective drugs.[1][4] Such compounds could offer a more precise therapeutic intervention in diseases where one isoform's activity is dysregulated.
The Discovery of Runcaciguat: The First GC-1 Selective Activator
A recent breakthrough in this field is the identification of runcaciguat (BAY 1101042) as the first sGC activator to selectively target the GC-1 isoform at therapeutic concentrations.[1] This discovery challenges the long-held view that sGC isoforms are functionally redundant and paves the way for investigating their specific physiological and pathophysiological roles.[1]
Unlike sGC stimulators which require the presence of the reduced heme group, sGC activators can stimulate the enzyme when the heme is oxidized or even absent, a state often associated with oxidative stress and disease. Runcaciguat is a novel, potent, and selective sGC activator that restores cGMP production under these pathological conditions.[5]
Mechanism of Action and Isoform Selectivity
Studies have revealed that runcaciguat selectively activates GC-1 while acting as a competitive antagonist at the GC-2 isoform.[1] This dual action is unique among known sGC modulators. In contrast, other sGC activators such as BAY 60-2770 and BI 703704 have been shown to activate both GC-1 and GC-2, albeit with varying efficacy.[1]
Quantitative Data on sGC Activator Isoform Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of various sGC activators. It is important to note that direct side-by-side comparisons in the primary literature are still emerging.
| Compound | sGC Isoform | Assay Type | EC50 (nM) | Maximal Activation (Fold over Basal) | Reference |
| Runcaciguat | GC-1 (α1/β1) | Cellular (HEK293) | 789 | Not Reported | [6] |
| GC-2 (α2/β1) | Cellular/Purified | Competitive Antagonist | Not Applicable | [1] | |
| BAY 60-2770 | GC-1 (α1/β1) | Purified Enzyme | 592 | Not Reported | |
| GC-2 (α2/β1) | Purified Enzyme | 573 | Not Reported | ||
| BI 703704 | GC-1 (α1/β1) | Cellular/Purified | Not Reported | Similar to BAY 60-2770 | [1] |
| GC-2 (α2/β1) | Cellular/Purified | Not Reported | Stronger than BAY 60-2770 | [1] |
Note: The data for BAY 60-2770 and BI 703704 are based on qualitative descriptions from abstracts and secondary sources due to the limited availability of full-text data. The EC50 for Runcaciguat is from a cellular assay and may differ from assays with purified enzymes.
Experimental Protocols
The discovery and characterization of isoform-specific sGC activators rely on a series of precise and well-controlled experiments. Below are detailed methodologies for the key experiments cited in this field.
Expression of sGC Isoforms in a Cellular System
To study the effects of compounds on specific sGC isoforms, they must first be expressed in a controlled cellular environment, typically in cells that have low endogenous sGC activity, such as Human Embryonic Kidney 293 (HEK293) cells.
Protocol: Transient Transfection of HEK293 Cells with sGC Isoform Subunits
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
Plasmid Preparation: Utilize expression plasmids encoding the human α1, α2, and β1 subunits of sGC. For expression of GC-1, co-transfect plasmids for α1 and β1. For GC-2, co-transfect plasmids for α2 and β1.
-
Transfection Reagent Preparation:
-
For each transfection, dilute the appropriate plasmids and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium like Opti-MEM, according to the manufacturer's instructions.
-
Allow the DNA-lipid complexes to form for approximately 15-20 minutes at room temperature.
-
-
Transfection:
-
Gently add the DNA-lipid complex mixture to the HEK293T cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
-
Expression: Allow the cells to express the sGC subunits for 24-48 hours before proceeding with activity assays. Successful expression can be confirmed by Western blot analysis of cell lysates using antibodies specific for the α1, α2, and β1 subunits.
sGC Activity Assays
The activity of sGC is determined by measuring the amount of cGMP produced from GTP. This can be achieved through various methods, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), or mass spectrometry-based approaches.
Protocol: In Vitro sGC Activity Assay with Purified Enzyme
-
Enzyme Purification: Purify the heterodimeric sGC isoforms (GC-1 and GC-2) from a suitable expression system (e.g., Sf9 insect cells) using affinity chromatography.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 5 mM reduced glutathione, and a phosphodiesterase inhibitor such as 100 μM IBMX to prevent cGMP degradation.
-
Assay Initiation:
-
To a reaction tube, add the purified sGC enzyme and the test compound (e.g., runcaciguat) at various concentrations.
-
To measure the activity of the heme-free enzyme, the sGC inhibitor ODQ (1H-[1][4]oxadiazolo[4,3-a]quinoxalin-1-one) can be used to oxidize and remove the heme group, followed by purification.
-
Initiate the enzymatic reaction by adding the substrate, GTP, and the necessary cofactor, MgCl2. A common final concentration is 100 μM GTP and 3 mM MgCl2.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 10 minutes. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a solution of 125 mM Zn(CH3CO2)2 followed by 125 mM Na2CO3 to precipitate proteins and unreacted GTP.
-
cGMP Quantification:
-
Centrifuge the terminated reaction mixture.
-
Quantify the cGMP in the supernatant using a validated cGMP immunoassay kit (ELISA or RIA) according to the manufacturer's protocol.
-
-
Data Analysis: Construct concentration-response curves by plotting the amount of cGMP produced against the concentration of the test compound. Calculate the EC50 and maximal activation from these curves.
Visualizing the Core Concepts
Signaling Pathway and Discovery Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The NO-sGC-cGMP signaling pathway and points of intervention by sGC activators.
Caption: A generalized workflow for determining sGC isoform-specific activation.
Future Directions and Conclusion
The discovery of runcaciguat as a GC-1 selective activator represents a paradigm shift in the field of NO-sGC signaling. It provides an invaluable pharmacological tool to dissect the distinct functions of sGC isoforms, a task previously reliant on complex genetic models.[1] Future research will likely focus on:
-
Identifying GC-2 selective activators or antagonists: To complement the available toolset and further probe isoform-specific functions.
-
Elucidating isoform-specific downstream signaling pathways: Identifying the unique substrates and binding partners for PKG activated by GC-1 versus GC-2.
-
Translating isoform selectivity into therapeutic benefits: Investigating the clinical potential of isoform-specific sGC activators in diseases such as chronic kidney disease, heart failure, and neurodegenerative disorders.
References
- 1. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 3. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of sGC Activator 1 in Nitric Oxide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitric oxide (NO) signaling pathway plays a critical role in a myriad of physiological processes, primarily through the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Under conditions of oxidative stress, sGC can become oxidized and heme-deficient, rendering it insensitive to endogenous NO.[3][4][5] This guide provides an in-depth technical overview of sGC activators, a class of pharmacological agents that specifically target and activate these NO-unresponsive forms of sGC, thereby restoring downstream signaling. We will delve into the core mechanisms of the NO-sGC-cGMP pathway, the distinct mode of action of sGC activators, present key quantitative data for prominent compounds, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.
The Nitric Oxide-sGC-cGMP Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is initiated by the synthesis of NO from L-arginine by nitric oxide synthases (NOS).[3] NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the ferrous (Fe²⁺) heme moiety of the β1 subunit of sGC.[6][7] This binding event induces a conformational change in sGC, leading to a significant increase in its catalytic activity. Activated sGC then converts guanosine triphosphate (GTP) to the second messenger cGMP.[1][2]
cGMP exerts its physiological effects by interacting with three primary downstream targets:
-
cGMP-dependent protein kinases (PKGs): These kinases phosphorylate a variety of substrate proteins, leading to downstream effects such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and regulation of neuronal signaling.[8][9]
-
Cyclic nucleotide-gated (CNG) ion channels: cGMP binding directly modulates the opening and closing of these channels, influencing ion flow and cellular excitability.[8]
-
Phosphodiesterases (PDEs): cGMP can allosterically regulate certain PDEs, which are enzymes responsible for the degradation of cyclic nucleotides, creating complex feedback loops within the signaling pathway.[8]
Pathophysiological Impairment of the NO-sGC-cGMP Pathway
In various pathological states characterized by elevated oxidative stress, such as cardiovascular diseases, diabetes, and inflammation, the NO-sGC-cGMP pathway can become dysfunctional.[1][4] Reactive oxygen species (ROS) can oxidize the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state. This oxidized sGC is unable to bind NO, thus uncoupling the enzyme from its endogenous activator.[3][4][5] Furthermore, the oxidized heme group is prone to dissociation from the enzyme, resulting in a heme-free, or apo-sGC, which is also unresponsive to NO and susceptible to proteasomal degradation.[5][6][7]
sGC Activators: A Novel Therapeutic Approach
To overcome the limitations of traditional NO-based therapies in disease states with impaired sGC function, two classes of sGC-targeting compounds have been developed: sGC stimulators and sGC activators.
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds, like the pioneering molecule YC-1, target the reduced, heme-containing form of sGC. They can activate the enzyme independently of NO but also act synergistically with NO, sensitizing the enzyme to its natural ligand.[1][10]
-
sGC Activators (e.g., Cinaciguat (B1243192), Runcaciguat): This class of compounds is the focus of this guide. sGC activators are unique in their ability to directly activate the oxidized and heme-free forms of sGC.[1][4] They function by binding to the heme pocket of the oxidized or apo-enzyme, mimicking the activated state and restoring cGMP production in an NO-independent manner.[6][11] This makes them particularly promising therapeutic agents for conditions associated with high oxidative stress where endogenous NO signaling is compromised.[1][4]
dot
Caption: NO-sGC-cGMP signaling pathway with sGC activator intervention.
Quantitative Data for sGC Activators
The potency and efficacy of sGC activators can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for several prominent sGC activators.
Table 1: In Vitro Potency of sGC Activators
| Compound | Assay System | Target State | EC₅₀ | Reference |
| YC-1 | Purified sGC | Reduced | 18.6 µM | [10] |
| Washed Rabbit Platelets | Reduced | - | [12] | |
| Cinaciguat | Heme-free sGC | Apo-sGC | ~0.2 µM | [7] |
| Endothelial Cells (oxidizing conditions) | Oxidized | 0.2 µM | [13] | |
| BAY 60-2770 | sGC α1β1 isoform | - | 592 nM | [14] |
| sGC α2β1 isoform | - | 573 nM | [14] | |
| Runcaciguat | HEK293 cells (wild-type sGC) | - | 789 nM | [15] |
Table 2: In Vivo Efficacy of sGC Activators
| Compound | Animal Model | Disease Model | Key Finding | Reference |
| Cinaciguat | Rat | Type-1 Diabetes | Prevented pathological changes in the myocardium. | [16] |
| Fetal Sheep | Pulmonary Hypertension | Caused significant pulmonary vasodilation. | [17] | |
| Runcaciguat | Rat (ZSF1) | Diabetic Kidney Disease | Dose-dependently attenuated proteinuria. | [18] |
| Rat (ANG-supplemented) | Hypertensive Kidney Disease | Provided cardio-renal protection at non-hypotensive doses. | [19] | |
| BAY 60-2770 | Rat | Erectile Dysfunction | Potent erectile activity, enhanced under oxidative stress. | [20] |
| Mouse | Spinal Cord Injury | Ameliorated lower urinary tract dysfunction. | [21] |
Experimental Protocols
In Vitro sGC Activity Assay (Radiometric)
This protocol measures the enzymatic activity of sGC by quantifying the conversion of radiolabeled GTP to cGMP.
Materials:
-
Purified sGC or cell/tissue lysate containing sGC
-
[α-³²P]GTP
-
Non-radiolabeled GTP
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
sGC activator/test compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, MgCl₂, DTT, a known concentration of non-radiolabeled GTP, and a phosphodiesterase inhibitor.
-
Add the sGC-containing sample to the reaction mixture.
-
To induce an oxidized state, if desired, pre-incubate the enzyme with an oxidizing agent like ODQ (1H-[8][22]oxadiazolo[4,3-a]quinoxalin-1-one).
-
Add the sGC activator at various concentrations to different reaction tubes.
-
Initiate the reaction by adding a small amount of [α-³²P]GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using chromatography (e.g., alumina (B75360) columns).
-
Quantify the amount of [α-³²P]cGMP using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) and plot dose-response curves to determine EC₅₀ values.
Measurement of Intracellular cGMP Levels (ELISA)
This protocol quantifies the total amount of cGMP in cell or tissue samples.
Materials:
-
Cell culture or tissue samples
-
Lysis buffer (e.g., 0.1 M HCl)
-
Competitive cGMP ELISA kit
-
Microplate reader
Procedure:
-
Treat cultured cells or administer the test compound to animals.
-
Harvest cells or tissues and immediately lyse them in an acidic buffer to inhibit PDE activity and precipitate proteins.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Follow the instructions of the commercial competitive ELISA kit. This typically involves:
-
Adding the samples and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.
-
Adding a fixed amount of enzyme-labeled cGMP, which competes with the cGMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
dot
Caption: Experimental workflow for sGC activator drug discovery.
Conclusion
sGC activators represent a significant advancement in the modulation of the nitric oxide signaling pathway, particularly in disease states associated with oxidative stress. By directly targeting and activating NO-unresponsive forms of sGC, these compounds can restore cGMP production and downstream physiological effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising class of molecules. As our understanding of the nuanced roles of the NO-sGC-cGMP pathway in health and disease continues to grow, sGC activators are poised to become a valuable tool in the armamentarium against a range of cardiovascular, renal, and other chronic diseases.
References
- 1. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 2. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase [mdpi.com]
- 6. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. The sGC activator BAY 60-2770 has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic effects of a soluble guanylate cyclase activator, BAY 60-2770, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of cGMP-generating and -degrading activities and cGMP levels in cells and tissues: Focus on FRET-based cGMP indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to sGC Activator 1 and cGMP Pathway Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of soluble guanylate cyclase (sGC) activator 1, its mechanism of action, and the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development who are focused on cardiovascular, pulmonary, and fibrotic diseases.
Introduction to the NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO)-sGC-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2] Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, acting as the intracellular receptor for NO.[2][3] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2]
Under normal physiological conditions, NO produced by endothelial cells diffuses into smooth muscle cells and binds to the ferrous (Fe²⁺) heme moiety of sGC, leading to a conformational change and a significant increase in cGMP production.[4] However, in pathological states associated with oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[2][5] This impairment of the NO-sGC-cGMP pathway is implicated in the pathophysiology of various cardiovascular diseases.[4]
sGC Activators and Stimulators: A Mechanistic Distinction
Two classes of compounds have been developed to directly target sGC and restore cGMP signaling: sGC stimulators and sGC activators.[2]
-
sGC Stimulators: These heme-dependent compounds, such as riociguat (B1680643) and vericiguat, activate sGC when the heme iron is in its reduced (Fe²⁺) state.[1][5] They act synergistically with NO, sensitizing the enzyme to its endogenous activator.[1][5]
-
sGC Activators: These heme-independent compounds, including the focus of this guide, sGC activator 1, as well as cinaciguat (B1243192) and runcaciguat, can activate sGC when the heme iron is oxidized (Fe³⁺) or absent.[1][5][6] This makes them particularly promising therapeutic agents in diseases characterized by high oxidative stress.[5]
Quantitative Data on sGC Activators and Stimulators
The following tables summarize key quantitative data for various sGC modulators, providing a basis for comparison of their potency and pharmacokinetic profiles.
Table 1: Potency of sGC Modulators (EC₅₀ Values)
| Compound | Class | EC₅₀ for sGC Activation | Key Findings |
| YC-1 | sGC Stimulator | 18.6 µM (purified sGC)[1] | First-in-class sGC stimulator; also exhibits off-target effects on phosphodiesterases (PDEs).[1][7] |
| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells); 3 µM (purified sGC, no NO)[1] | Significantly more potent than YC-1; also reported to inhibit PDE5.[1] |
| Cinaciguat | sGC Activator | ~0.2 µM (heme-free sGC)[1] | Specifically activates oxidized or heme-free sGC.[1] |
Table 2: Pharmacokinetic Properties of Selected sGC Activators
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference |
| Cinaciguat | Healthy Male Volunteers | Intravenous (50-250 µg/h for 4h) | Dose-proportional pharmacokinetics; plasma concentrations declined below 1.0 µg/L within 30 minutes of infusion cessation. | [8] |
| Cinaciguat | Individuals with Hepatic Impairment | Single Intravenous Infusion | Substantially higher exposure in individuals with moderate hepatic impairment compared to controls. | [9] |
| Runcaciguat | Rats | Chronic Administration | Favorable once-daily pharmacokinetic profile. | [10] |
| Runcaciguat | Dogs | Oral | Moderate clearance and oral bioavailability. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the sGC-cGMP pathway.
sGC Activity Assay (Radioimmunoassay)
This protocol is adapted from methods described for measuring the conversion of [α-³²P]GTP to [³²P]cGMP.[12][13]
Materials:
-
Purified sGC or cell/tissue homogenate
-
[α-³²P]GTP
-
Unlabeled GTP
-
MgCl₂
-
Reaction buffer (e.g., 50 mM Triethanolamine-HCl, pH 7.4)
-
sGC activator/stimulator of interest
-
Dowex and Alumina columns for separation of cGMP
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, MgCl₂, unlabeled GTP, and the sGC enzyme source.
-
Initiation: Start the reaction by adding [α-³²P]GTP to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stopping solution (e.g., EDTA or by boiling).
-
Separation: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.
-
Quantification: Elute the [³²P]cGMP from the Alumina column and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of cGMP produced per unit of time and protein concentration.
cGMP Measurement (Competitive ELISA)
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[3][14][15][16]
Materials:
-
Cell lysates, tissue homogenates, or plasma samples
-
cGMP ELISA kit (containing cGMP-coated plate, cGMP standard, anti-cGMP antibody, and HRP-conjugated secondary antibody)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples and standards. For samples with low cGMP concentrations, an acetylation step may be required to increase sensitivity.[3]
-
Competition: Add standards and samples to the wells of the cGMP-coated microplate, followed by the anti-cGMP antibody. Incubate to allow competition between the cGMP in the sample/standard and the cGMP on the plate for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate again to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cGMP concentration in the samples.
FRET-based cGMP Measurement in Living Cells
Förster Resonance Energy Transfer (FRET)-based biosensors allow for real-time monitoring of cGMP dynamics in living cells.[17][18][19][20] This protocol provides a general outline.
Materials:
-
Cells expressing a FRET-based cGMP biosensor (e.g., cGES-DE5)[18]
-
Live-cell imaging microscope equipped for FRET imaging (with appropriate excitation and emission filters for the FRET pair, e.g., CFP/YFP)
-
Cell culture medium
-
sGC activator/stimulator or other stimuli
Procedure:
-
Cell Culture: Culture cells expressing the FRET biosensor on a suitable imaging dish.
-
Imaging Setup: Place the dish on the microscope stage and maintain appropriate environmental conditions (e.g., 37°C, 5% CO₂).
-
Baseline Imaging: Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP) fluorophores.
-
Stimulation: Add the sGC activator or other stimulus to the cells.
-
Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (acceptor emission / donor emission) over time.
-
Data Analysis: Analyze the changes in the FRET ratio to determine the kinetics and magnitude of the cGMP response.
Conclusion
sGC activators represent a novel and promising therapeutic approach for diseases associated with impaired NO-sGC-cGMP signaling, particularly those characterized by oxidative stress. Their unique heme-independent mechanism of action distinguishes them from sGC stimulators and offers a potential advantage in patient populations where traditional NO-based therapies may be less effective. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of sGC activators and advance the development of new treatments for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]
- 7. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the soluble guanylate cyclase activator cinaciguat in individuals with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elkbiotech.com [elkbiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. scienceopen.com [scienceopen.com]
- 18. A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A FRET-based cGMP biosensor in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of sGC Activator 1: A Technical Guide for Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for sGC activator 1, a novel therapeutic agent under investigation for the treatment of heart failure. This document summarizes key findings from various animal models, detailing the compound's effects on cardiac hemodynamics, remodeling, and relevant signaling pathways. Detailed experimental protocols and visualizations are provided to facilitate the design and interpretation of future studies in this promising area of cardiovascular research.
Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Heart failure is often associated with impaired nitric oxide (NO) signaling, leading to reduced levels of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger with cardioprotective effects. Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. In pathological states such as heart failure, oxidative stress can lead to the oxidation of the heme moiety of sGC, rendering it insensitive to NO stimulation.[1][2]
sGC activators, such as the investigational compound referred to here as "this compound" (a representative example being cinaciguat (B1243192)/BAY 58-2667), are designed to directly activate these oxidized, NO-unresponsive forms of sGC.[1][2] This mechanism bypasses the need for endogenous NO and restores cGMP production, thereby promoting vasodilation, and exerting anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the heart.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in various animal models of heart failure.
Table 1: Hemodynamic and Cardiac Function in a Canine Model of Tachypacing-Induced Heart Failure
| Parameter | Vehicle Control | This compound (dose) | % Change vs. Control | Reference |
| Mean Arterial Pressure (mmHg) | Baseline: ~85 | Dose-dependent reduction | ▼ | [5][6] |
| Right Atrial Pressure (mmHg) | Elevated | Dose-dependent reduction | ▼ | [5][6] |
| Pulmonary Artery Pressure (mmHg) | Elevated | Dose-dependent reduction | ▼ | [5][6] |
| Pulmonary Capillary Wedge Pressure (mmHg) | >25 | Dose-dependent reduction | ▼ | [5][6] |
| Cardiac Output (L/min) | Decreased | Dose-dependent increase | ▲ | [5][6] |
| Left Ventricular Ejection Fraction (%) | <35 | - | - | [5][6] |
Data are representative of typical findings in this model. Specific values were not consistently reported in the reviewed literature.
Table 2: Cardiac Function and Remodeling in a Rat Model of Diabetic Cardiomyopathy (Streptozotocin-induced)
| Parameter | Diabetic Control | This compound (10 mg/kg/day) | % Change vs. Control | Reference |
| Hemodynamics | ||||
| Mean Arterial Pressure (mmHg) | 98.4 ± 4.5 | 95.3 ± 4.9 | -3.1% | [7] |
| Left Ventricular Systolic Pressure (mmHg) | 108.7 ± 4.7 | 106.8 ± 5.2 | -1.7% | [7] |
| Left Ventricular End-Diastolic Pressure (mmHg) | 10.3 ± 0.9 | 7.9 ± 0.7 | ▼ 23.3% | [7] |
| Cardiac Function | ||||
| Ejection Fraction (%) | 68.3 ± 2.4 | 71.2 ± 2.1 | ▲ 4.2% | [7] |
| Preload Recruitable Stroke Work (mmHg) | 49.5 ± 3.3 | 66.8 ± 3.6 | ▲ 34.9% | [7] |
| Tau (Time constant of LV pressure decay, ms) | 17.3 ± 0.8 | 14.9 ± 0.6 | ▼ 13.9% | [7] |
| Cardiac Remodeling | ||||
| Heart Weight / Body Weight (mg/g) | 4.1 ± 0.1 | 3.8 ± 0.1 | ▼ 7.3% | [7] |
| Cardiomyocyte Diameter (µm) | 22.1 ± 0.4 | 19.8 ± 0.3 | ▼ 10.4% | [7] |
| Myocardial Fibrosis (%) | 3.8 ± 0.3 | 2.1 ± 0.2 | ▼ 44.7% | [7] |
Table 3: Cardiac Remodeling in a Rat Model of Pressure Overload-Induced Hypertrophy (Abdominal Aortic Banding)
| Parameter | AAB Control | This compound (10 mg/kg/day) | % Change vs. Control | Reference |
| Heart Weight / Body Weight (mg/g) | 4.2 ± 0.1 | 3.6 ± 0.1 | ▼ 14.3% | [8] |
| Cardiomyocyte Diameter (µm) | 24.5 ± 0.5 | 21.2 ± 0.4 | ▼ 13.5% | [8] |
| Myocardial Collagen Content (%) | 4.5 ± 0.4 | 2.5 ± 0.3 | ▼ 44.4% | [8] |
| Apoptotic Cell Nuclei (number) | Increased | Significantly decreased | ▼ | [8] |
Table 4: Preclinical Pharmacokinetics of this compound (Cinaciguat)
| Species | Route | Tmax | Absolute Bioavailability | Primary Excretion Route | Reference |
| Rat | Oral/IV | 1-3 h | Moderate | Feces (81%) | [9] |
| Dog | Oral | 1-3 h | High | Feces (89%) | [9] |
Note: This data is for vericiguat (B611664), an sGC stimulator, as specific preclinical pharmacokinetic data for cinaciguat was limited in the search results. It is included to provide a general understanding of the class.
Experimental Protocols
Tachypacing-Induced Canine Model of Heart Failure
This model recapitulates many features of dilated cardiomyopathy.[5][6]
Methodology:
-
Animal Model: Adult mongrel dogs.
-
Surgical Preparation: Under general anesthesia, a pacemaker is implanted, and catheters are placed for hemodynamic monitoring.
-
Heart Failure Induction: After a recovery period, rapid ventricular pacing (typically 215-260 beats per minute) is initiated and maintained for 3-5 weeks to induce heart failure.[5][10]
-
Confirmation of Heart Failure: Development of heart failure is confirmed by echocardiography and hemodynamic measurements, with typical criteria including a left ventricular ejection fraction (LVEF) below 35% and a left ventricular end-diastolic pressure (LVEDP) above 25 mmHg.[5][6]
-
Drug Administration: this compound is administered intravenously, often in a dose-escalating manner.
-
Hemodynamic Assessment: Continuous monitoring of mean arterial pressure (MAP), right atrial pressure (RAP), pulmonary artery wedge pressure (PAWP), and cardiac output (CO) is performed.
Streptozotocin-Induced Diabetic Cardiomyopathy in Rats
This model is used to study heart failure in the context of diabetes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Soluble guanylate cyclase stimulators in patients with heart failure with reduced ejection fraction across the risk spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 6. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and mass balance of vericiguat in rats and dogs and distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified rapid ventricular pacing: a chronic model of heart failure for evaluation of new surgical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of sGC Activator 1 (BAY 41-2272)
These application notes provide detailed protocols for the in vitro characterization of soluble guanylate cyclase (sGC) activators, using BAY 41-2272 as a representative compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3] cGMP, in turn, modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, playing a pivotal role in physiological processes such as vasodilation and inhibition of platelet aggregation.[1][4]
In certain pathological conditions, the NO-sGC-cGMP signaling pathway can become impaired. sGC activators are a class of compounds that directly stimulate sGC, often independently of NO, to restore cGMP production.[5][6] This document outlines key in vitro assays to characterize the potency and cellular effects of sGC activators like BAY 41-2272.
Data Presentation: In Vitro Potency of BAY 41-2272
The following table summarizes the half-maximal effective concentrations (EC50) of BAY 41-2272 from various in vitro studies.
| Assay Type | Tissue/Cell Line | Condition | EC50 (µM) | Reference |
| Purified sGC Enzyme Activity | Purified Recombinant sGC | In the absence of NO donor | 3.0 | [7][8] |
| Purified sGC Enzyme Activity | Purified Recombinant sGC | In the presence of 100 nM DEA-NO | 0.3 | [7][8] |
| Cell-Based cGMP Reporter Assay | sGC-overexpressing CHO cells | - | 0.09 | [7] |
| Cell-Based cGMP Reporter Assay | cGMP reporter cell line | - | 0.17 | [7] |
| Tissue Relaxation | Human Corpus Cavernosum | - | 0.489 | [5][9] |
| Tissue Relaxation | Rabbit Corpus Cavernosum | - | 0.406 | [5][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sGC signaling pathway and a general experimental workflow for the in vitro evaluation of sGC activators.
Caption: sGC signaling pathway with activation by NO and sGC activators.
Caption: General experimental workflow for in vitro sGC activator testing.
Experimental Protocols
This protocol is designed to measure the direct effect of an sGC activator on the enzymatic activity of purified sGC by quantifying cGMP production.
Materials:
-
Purified human sGC enzyme
-
Assay Buffer: 50 mM triethanolamine/HCl (pH 7.5)
-
Phosphodiesterase (PDE) inhibitor: 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)[10]
-
Cofactors: 3 mM MgCl2, 0.5 mM GTP[10]
-
Regenerating System: 5 mM creatine (B1669601) phosphate, 0.25 mg/ml creatine kinase[10]
-
BAY 41-2272 (or other test compound)
-
Bovine Serum Albumin (BSA)
-
0.1 M HCl to stop the reaction[10]
-
Commercial cGMP enzyme immunoassay (EIA) or ELISA kit for quantification[3][11]
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, IBMX, creatine phosphate, creatine kinase, and BSA.[10]
-
Add Test Compound: Add varying concentrations of BAY 41-2272 or vehicle control to the reaction tubes.
-
Enzyme Addition: Add the purified sGC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.[12]
-
Initiate Reaction: Start the enzymatic reaction by adding MgCl2 and GTP.[10]
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.[10]
-
Terminate Reaction: Stop the reaction by adding 0.1 M HCl.[10]
-
Quantify cGMP: Measure the concentration of cGMP in each sample using a commercial cGMP EIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the specific activity of sGC (nmol cGMP/min/mg protein) and plot the concentration-response curve to determine the EC50 value.
This protocol measures the ability of an sGC activator to increase intracellular cGMP levels in cultured cells.
Materials:
-
Cultured cells (e.g., Chinese Hamster Ovary (CHO) cells stably expressing sGC, or primary cells like Hepatic Stellate Cells (HSCs))[7][11]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
PDE inhibitor (e.g., 0.5 mM IBMX)[10]
-
BAY 41-2272 (or other test compound)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 96-well) and grow to the desired confluency.[10]
-
Cell Washing: Gently wash the cells with PBS.[12]
-
Pre-incubation with PDE Inhibitor: To prevent the degradation of newly synthesized cGMP, pre-incubate the cells with a medium containing a PDE inhibitor like IBMX for 10-15 minutes.[10][12]
-
Compound Treatment: Remove the pre-incubation medium and treat the cells with various concentrations of BAY 41-2272 for the desired time (e.g., 15 minutes) at 37°C.[10]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl) to lyse the cells and stop enzymatic activity.[10][12]
-
Lysate Collection: Collect the cell lysates and centrifuge to remove cellular debris.[12]
-
cGMP Quantification: Analyze the supernatant for cGMP content using a commercial cGMP EIA or ELISA kit.[12]
-
Protein Normalization: Determine the total protein concentration in each lysate using a BCA protein assay to normalize the cGMP levels.
-
Data Analysis: Express results as pmol cGMP/mg protein and plot the concentration-response curve to determine the EC50 value.
This protocol assesses the effect of the sGC activator on cell viability and proliferation.
Materials:
-
Human brain microvascular endothelial cells (HBMEC) or other relevant cell line[10]
-
Cell culture medium
-
BAY 41-2272
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/ml in PBS[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BAY 41-2272 or vehicle control for a specified period (e.g., 24 hours).[10]
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the compound concentration to identify any cytotoxic effects.
References
- 1. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. auajournals.org [auajournals.org]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for sGC Activator 1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a wide array of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of cell proliferation and survival. sGC activators are a class of compounds that directly stimulate sGC, often independently of NO, making them valuable tools for studying cGMP signaling and potential therapeutic agents for cardiovascular and other diseases.
This document provides detailed application notes and protocols for the use of sGC activator 1, exemplified by the widely studied compound YC-1, in common cell culture assays.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Nitric oxide, endogenously produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme prosthetic group of sGC. This binding triggers a conformational change in sGC, leading to a significant increase in its enzymatic activity and the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] cGMP then exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinases (PKG), which in turn phosphorylate various substrate proteins, leading to a cellular response. The signal is terminated by the degradation of cGMP by phosphodiesterases (PDEs).
sGC activators, such as YC-1, can stimulate sGC activity directly. YC-1 is a heme-dependent sGC stimulator, meaning it requires the presence of the reduced heme iron for its activity.[3] It can activate sGC independently of NO and also acts synergistically with NO, sensitizing the enzyme to its endogenous activator.[3]
Data Presentation: Quantitative Effects of this compound (YC-1)
The following tables summarize the quantitative effects of YC-1 on cell proliferation and apoptosis in various cell lines. The effective concentration and incubation time can vary significantly depending on the cell type and experimental conditions.
Table 1: Effects of YC-1 on Cell Proliferation
| Cell Line | Assay | YC-1 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Human Hepatocellular Carcinoma (HepG2, Huh7) | Cell Counting | 10 - 100 | 24 - 72 | G1 phase arrest, inhibition of proliferation | [4] |
| Retinal Ganglion Cells (RGC-5) | MTT Assay | 20 | 24 | Reduced cell number due to decreased proliferation | |
| Cisplatin-Resistant Oral Cancer (CAR) | MTT Assay | 25 - 100 | Time-dependent | Decreased cell viability | [5] |
| Human Ovarian Cancer (OVCAR-3) | Not specified | Not specified | Not specified | Growth inhibition | [6] |
Table 2: Effects of YC-1 on Apoptosis
| Cell Line | Assay | YC-1 Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Human Hepatocellular Carcinoma | Not specified | Therapeutic concentrations | Not specified | Induction of apoptosis | [7] |
| Human Mesothelioma (in combination with Cisplatin) | Not specified | Not specified | Not specified | YC-1 analog ODQ enhances pro-apoptotic effects of Cisplatin | [1] |
| Various Cancer Cell Lines | Not specified | Not specified | Not specified | Induction of apoptosis | [6] |
Experimental Protocols
Preparation of this compound (YC-1) Stock Solution
Materials:
-
This compound (e.g., YC-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of YC-1 (304.34 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of YC-1 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[9]
Materials:
-
Cells of interest
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound and controls for the appropriate duration.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.[11]
-
Gently wash the wells with PBS to remove detached cells and debris.[11]
-
Replace the medium with fresh medium containing this compound at the desired concentrations and controls. To distinguish between cell migration and proliferation, serum-free or low-serum medium can be used, or a proliferation inhibitor like Mitomycin C can be added.
-
Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the image to ensure the same field is captured at later time points.[11]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[11]
-
Analyze the images using software like ImageJ to measure the area of the wound at each time point. Calculate the rate of wound closure.
Important Considerations and Controls
-
Off-Target Effects: YC-1 has been reported to have off-target effects, notably the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and induction of cell cycle arrest, which may be independent of sGC activation.[7] It is crucial to consider these potential confounding factors when interpreting results.
-
sGC Inhibitor Control: To confirm that the observed effects are mediated by sGC, it is highly recommended to use a selective sGC inhibitor, such as ODQ (1H-[1][12]oxadiazolo[4,3-a]quinoxalin-1-one). Co-treatment with ODQ should reverse the effects of the sGC activator if they are indeed sGC-dependent.
-
Cell-Type Specificity: The response to sGC activation can be highly cell-type specific. It is important to optimize the concentration and incubation time of the sGC activator for each cell line used.
-
Data Interpretation: When assessing cell viability with assays like MTT, a decrease in signal can be due to either reduced proliferation or increased cytotoxicity. It is often necessary to perform complementary assays, such as apoptosis assays, to distinguish between these possibilities.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. On the activation of soluble guanylyl cyclase by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. dojindo.com [dojindo.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Optimal In Vivo Dosage of sGC Activator 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] sGC activators are a class of compounds that directly stimulate sGC, offering therapeutic potential for a range of cardiovascular and other diseases.[2]
This document provides detailed application notes and protocols for determining the optimal in vivo dosage of sGC Activator 1, a representative heme-dependent sGC stimulator. The principles and methodologies described herein can be adapted for other sGC activators. The primary objective of these studies is to identify a dose range that elicits the desired pharmacological effect with minimal adverse events.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The canonical activation of sGC is initiated by the binding of nitric oxide (NO) to the ferrous heme moiety of the enzyme. This binding induces a conformational change that enhances the catalytic activity of sGC, leading to increased cGMP production.[1] sGC activators, such as the conceptual "this compound" (based on the well-characterized molecule YC-1), function as heme-dependent stimulators. These compounds can directly activate sGC independently of NO and also act synergistically with NO, sensitizing the enzyme to its endogenous activator.[1]
However, it is important to note that some sGC activators may exhibit off-target effects. For instance, YC-1 has been shown to inhibit phosphodiesterases (PDEs), enzymes responsible for the degradation of cGMP.[3][4] This dual action can potentiate the overall effect on cGMP levels but must be considered when interpreting experimental outcomes.
Caption: The NO-sGC-cGMP signaling pathway and the dual mechanism of this compound.
Experimental Design for Optimal Dosage Determination
A systematic approach is crucial for determining the optimal in vivo dosage of this compound. This typically involves a dose-escalation study in a relevant animal model, coupled with pharmacokinetic and pharmacodynamic assessments.
Caption: A general experimental workflow for in vivo dosage determination.
Data Presentation: Summary of In Vivo Studies with an sGC Activator (YC-1)
The following table summarizes quantitative data from representative in vivo studies utilizing YC-1, which serves as a surrogate for "this compound".
| Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Mice (xenograft model) | 30 or 60 mg/kg/day | Intraperitoneal (i.p.) | Dose-dependent inhibition of tumor growth. | [5] |
| Mice (xenograft model) | 30 µg/g/day (~30 mg/kg/day) | Intraperitoneal (i.p.) | Significant reduction in tumor size and vascularity. | [6][7][8][9] |
| Rats (hypertensive model) | Not specified | Intravenous (i.v.) | Significant reduction in mean arterial pressure. | [2] |
| Rabbits (aortic rings, ex vivo) | 0.3 - 300 µM | In vitro application | Concentration-dependent vasodilation. | [3][4] |
Experimental Protocols
Animal Models and Vehicle Selection
-
Animal Models: The choice of animal model is contingent on the therapeutic indication. For cardiovascular studies, spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.[10] For oncology studies, immunodeficient mice bearing relevant tumor xenografts are appropriate.[5][6][7][8][9]
-
Vehicle: this compound (YC-1) is often dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline for in vivo administration.[5] It is imperative to include a vehicle-treated control group in all experiments to account for any effects of the vehicle itself.
Dose-Escalation Study Protocol
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 5, 10, 30, 60 mg/kg of this compound) with a sufficient number of animals per group (typically n=6-10).
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Data Collection: Collect blood and/or tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Pharmacokinetics: Measure the concentration of this compound in plasma at various time points after administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2). This is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamics:
-
Blood Pressure Measurement: In conscious rodents, non-invasive blood pressure can be measured using the tail-cuff method.[10][11][12][13][14] This provides a direct measure of the vasodilatory effects of the sGC activator.
-
cGMP Level Measurement: The concentration of cGMP in plasma or tissue homogenates can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[15][16][17][18][19] This serves as a direct biomarker of sGC activation.
-
Protocol for Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animals to the restraining device for several days before the actual measurement to minimize stress-induced hypertension.[14]
-
Restraint: Gently place the conscious animal in a restrainer.
-
Cuff Placement: Place the tail cuff around the base of the tail.
-
Measurement: Inflate the cuff to occlude blood flow and then gradually deflate it. A sensor detects the return of blood flow, and the system calculates systolic and diastolic blood pressure.
-
Data Recording: Record multiple readings for each animal at each time point and calculate the average.
Protocol for cGMP Measurement in Plasma/Tissue by ELISA
-
Sample Collection: Collect blood into tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. For tissue samples, rapidly excise and freeze them in liquid nitrogen.
-
Sample Preparation:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Tissue: Homogenize the frozen tissue in an appropriate buffer.
-
-
ELISA Procedure: Follow the manufacturer's instructions for the cGMP competitive ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve.
Determination of Optimal Dosage
The optimal dosage of this compound is determined by analyzing the dose-response relationship for the desired pharmacodynamic effect (e.g., a significant reduction in blood pressure or a substantial increase in cGMP levels) while considering the pharmacokinetic profile and the absence of adverse effects. The goal is to identify the lowest dose that produces a robust and sustained therapeutic effect.
Conclusion
A well-designed in vivo study incorporating dose-escalation, pharmacokinetic analysis, and pharmacodynamic measurements is essential for determining the optimal dosage of this compound. The protocols outlined in this document provide a framework for researchers to systematically evaluate the in vivo efficacy and safety of this and other sGC activators. Careful consideration of the animal model, route of administration, and relevant endpoints will ensure the generation of reliable and translatable data for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 11. Non-invasive blood pressure measurement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kentscientific.com [kentscientific.com]
- 14. Non Invasive blood pressure (NIBP) test [panlab.com]
- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Measuring cGMP Levels Following sGC Activator Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, mediates a variety of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. In certain pathological conditions associated with oxidative stress, the heme iron of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO.[1]
sGC activators are a class of pharmacological agents that directly stimulate these oxidized or heme-deficient forms of sGC, leading to a significant increase in cGMP production, independent of NO.[1][2] This makes them a promising therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling.
This document provides detailed application notes and protocols for measuring cGMP levels in response to treatment with a soluble guanylate cyclase (sGC) activator. The following sections will cover the underlying signaling pathway, experimental workflows for sample preparation and cGMP quantification, and representative data from studies utilizing sGC activators.
sGC Signaling Pathway and Mechanism of sGC Activators
Under normal physiological conditions, nitric oxide (NO) binds to the ferrous (Fe²⁺) heme moiety of sGC, inducing a conformational change that activates the enzyme and leads to cGMP production. However, in states of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, resulting in an NO-insensitive enzyme.[1]
sGC activators, such as Cinaciguat (B1243192) (BAY 58-2667), specifically target and activate these oxidized or heme-free forms of sGC.[1][2] By binding to the heme pocket of the dysfunctional enzyme, they mimic the NO-bound state, thereby restoring cGMP synthesis.[3]
Data Presentation: cGMP Levels After this compound Treatment
The following tables summarize quantitative data from preclinical studies investigating the effect of the sGC activator Cinaciguat (BAY 58-2667), hereafter referred to as "this compound," on cGMP levels in various biological samples.
Table 1: Effect of this compound (Cinaciguat) on cGMP Levels in Precontracted Rabbit Aortic Rings [4]
| Treatment Group | cGMP Level (fmol/mg wet weight) |
| Basal | 89 ± 40 |
| This compound (1 nM) | 205 ± 79 |
| This compound (10 nM) | 245 ± 83 |
| This compound (100 nM) | 273 ± 108 |
Data are presented as mean ± S.D.
Table 2: Effect of this compound (Cinaciguat) on cGMP Levels in Cultured Human Trabecular Meshwork (TM) Cells [5]
| Treatment Group | cGMP Level (fmol) |
| Control | ~25 |
| This compound (1 µM) | ~50 |
| This compound (10 µM) | ~125 |
| This compound (100 µM) | ~250 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound (Cinaciguat) on cGMP Levels in Neonatal Rat Cardiomyocytes and Cardiac Fibroblasts [6]
| Cell Type | Treatment Group | Fold Increase in cGMP vs. Control |
| Cardiomyocytes | This compound (0.1 µM) | 3.08 ± 0.50 |
| Cardiac Fibroblasts (with 10% FCS) | This compound (3 µM) | ~20 |
| Cardiac Fibroblasts (without FCS) | This compound (3 µM) | ~18 |
Data are presented as mean ± SEM or approximate fold change.
Table 4: In Vivo Effect of this compound (Cinaciguat) on Plasma cGMP Levels in Healthy Male Volunteers [7]
| Infusion Rate of this compound | Change in Plasma cGMP Levels |
| 50-100 µg/h | No significant change |
| 150-250 µg/h | Significant increase (P < 0.05) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 24-well plates) and culture under standard conditions until they reach the desired confluency (typically 80-90%).
-
Serum Starvation (Optional): Depending on the cell type and experimental design, cells may be serum-starved for a defined period (e.g., 12-24 hours) prior to treatment to reduce basal signaling activity.
-
Phosphodiesterase (PDE) Inhibition (Optional): To prevent the degradation of cGMP, a broad-spectrum PDE inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can be added to the culture medium (final concentration 0.1-1 mM) for 15-30 minutes before adding the sGC activator.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the sGC activator or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 10 minutes to 24 hours) at 37°C in a CO₂ incubator.
Protocol 2: Sample Preparation
For Cultured Cells:
-
Medium Removal: After incubation, aspirate the culture medium.
-
Lysis: Add ice-cold 0.1 M HCl to each well (e.g., 500 µL for a 6-well plate).
-
Incubation: Incubate at room temperature for 10-20 minutes.
-
Cell Scraping: Scrape the cells from the surface of the well using a cell scraper.
-
Homogenization: Pipette the cell suspension up and down to ensure a homogeneous lysate.
-
Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at >600 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP, and store it at -20°C or -80°C until analysis.
For Tissue Samples:
-
Rapid Freezing: Immediately after collection, snap-freeze the tissue samples in liquid nitrogen to prevent cGMP degradation by phosphodiesterases.
-
Homogenization: Weigh the frozen tissue and homogenize it on ice in 5-10 volumes of ice-cold 0.1 M HCl or another suitable lysis buffer using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and store it at -20°C or -80°C.
Protocol 3: cGMP Quantification using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available cGMP ELISA kits. Refer to the specific manufacturer's instructions for detailed procedures.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the cGMP standard to generate a standard curve.
-
Sample Loading: Add standards and samples (in duplicate or triplicate) to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the HRP-conjugated cGMP and the anti-cGMP antibody to each well. Incubate the plate for the time specified in the kit protocol (e.g., 2-3 hours) at room temperature with gentle shaking. During this incubation, the sample cGMP and the HRP-conjugated cGMP will compete for binding to the anti-cGMP antibody.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. The amount of cGMP in the sample is inversely proportional to the absorbance.
Protocol 4: cGMP Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for cGMP quantification. The following is a general outline.
-
Sample Preparation:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to the cell or tissue lysate.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing cGMP to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the cGMP parent ion to a specific daughter ion.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a cGMP standard.
-
An internal standard (e.g., a stable isotope-labeled cGMP) is typically added to the samples and standards to correct for variations in sample preparation and instrument response.
-
Quantify the cGMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The measurement of cGMP levels is a crucial step in evaluating the efficacy of sGC activators. The protocols outlined in this document provide a framework for conducting such experiments. The choice of cGMP quantification method will depend on the required sensitivity, specificity, and available instrumentation. ELISA is a widely used, relatively simple, and high-throughput method, while LC-MS/MS offers superior specificity and sensitivity. Careful sample preparation is critical to prevent the degradation of cGMP and ensure accurate results. The provided data tables offer a reference for the expected magnitude of cGMP increase following treatment with an sGC activator.
References
- 1. Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutics for Heart Failure Worsening: Focus on Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Soluble Guanylyl Cyclase Activator Bay 58-2667 Selectively Limits Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of sGC Activator 1 in Renal Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the common final pathway for a majority of chronic kidney diseases (CKD), leading to end-stage renal disease. A key signaling pathway implicated in the pathophysiology of renal fibrosis is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Under conditions of oxidative stress, which are prevalent in CKD, sGC becomes oxidized and less responsive to NO, leading to diminished cGMP production and the progression of fibrosis. sGC activators are a novel class of therapeutic agents that specifically target and activate this oxidized, heme-free form of sGC, restoring cGMP levels and exerting anti-fibrotic effects. This document provides detailed application notes and protocols for the use of a representative sGC activator, referred to herein as "sGC Activator 1," in preclinical studies of renal fibrosis.
Mechanism of Action: this compound in Renal Fibrosis
This compound bypasses the need for endogenous NO by directly activating oxidized sGC. This restores the production of cGMP, which in turn mediates several anti-fibrotic effects, including the inhibition of myofibroblast activation, reduction of extracellular matrix deposition, and promotion of vasodilation.[1][2][3]
Caption: Signaling pathway of this compound in renal fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of various sGC activators in preclinical models of renal fibrosis.
Table 1: Effects of sGC Activators on Renal Function and Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model
| sGC Activator | Species | Dose | Duration | Key Findings | Reference |
| BI 685509 | Rat | 30 mg/kg/day | 7 days | Dose-dependent reduction in tubulointerstitial fibrosis. | [4] |
Table 2: Effects of sGC Activators in Models of Diabetic and Hypertensive Kidney Disease
| sGC Activator | Model | Species | Dose | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Runcaciguat | Zucker diabetic fatty (ZDF) rat | Rat | 1, 3, 10 mg/kg/bid | Up to 12 weeks | Dose-dependent reduction in proteinuria (-19%, -54%, -70% respectively). |[5] | | Runcaciguat | Renin transgenic (RenTG) rat | Rat | 1-10 mg/kg/bid | Up to 42 weeks | Significant reduction in proteinuria and kidney injury biomarkers. |[2] | | BI 685509 | ZSF1 rat | Rat | 1, 3, 10, 30 mg/kg/day (with enalapril) | Not specified | Dose-dependent reduction in proteinuria and glomerulosclerosis. |[4] | | BAY 58-2667 | 5/6 nephrectomy | Rat | Not specified | 18 weeks | Significantly improved creatinine (B1669602) clearance and reduced glomerulosclerosis and interstitial fibrosis. |[6] | | BAY 60-2770 | 5/6 nephrectomy with high salt diet | Rat | 1 mg/kg/day | 11 weeks | Reduced renal interstitial fibrosis and glomerulosclerosis. |[7] |
Experimental Protocols
The following are detailed protocols for inducing renal fibrosis in animal models and assessing the therapeutic efficacy of this compound.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and robust method for inducing tubulointerstitial fibrosis.[8]
Caption: Experimental workflow for the UUO model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Ensure complete obstruction of urine flow.
-
Close the incision in layers.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Treatment:
-
Randomly assign animals to a vehicle control group and a treatment group (this compound).
-
Administer this compound or vehicle daily by oral gavage, starting 24 hours after surgery. A typical dose for a novel sGC activator might be in the range of 10-30 mg/kg/day.[4]
-
-
Termination: At 7 or 14 days post-surgery, euthanize the animals and harvest the obstructed and contralateral kidneys.
-
Tissue Processing:
-
One portion of the kidney can be fixed in 10% neutral buffered formalin for histological analysis.
-
Another portion can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (Western blot, RT-qPCR).
-
5/6 Nephrectomy Model
This model mimics progressive CKD leading to glomerulosclerosis and interstitial fibrosis.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are suitable.
-
Two-Stage Surgery:
-
Stage 1: Anesthetize the rat and, through a flank incision, expose the left kidney. Surgically remove the upper and lower thirds of the kidney (2/3 nephrectomy).
-
Stage 2: One week after the first surgery, perform a right unilateral nephrectomy through a separate flank incision.
-
-
Post-operative Recovery: Allow animals to recover for a week before starting treatment.[6]
-
Treatment:
-
Divide the animals into vehicle and this compound treatment groups.
-
Administer the compound or vehicle daily via oral gavage for a period of 8-12 weeks. A representative dose for an sGC activator in this model is around 1 mg/kg/day.[7]
-
-
Monitoring: Monitor blood pressure and collect urine periodically to measure proteinuria.
-
Termination and Analysis: At the end of the study, euthanize the animals, collect blood for creatinine and urea (B33335) analysis, and harvest the remnant kidney for histological and molecular assessment as described for the UUO model.
Key Experimental Assays
Histological Analysis of Fibrosis
-
Staining: Paraffin-embedded kidney sections (4 µm) can be stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Immunohistochemistry: Perform immunohistochemistry for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen I.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total cortical area.
Western Blot Analysis
-
Protein Extraction: Homogenize frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against α-SMA, fibronectin, or Collagen I overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density, normalizing to a loading control like GAPDH or β-actin.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from frozen kidney tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as Gapdh.
Conclusion
The use of this compound in preclinical models of renal fibrosis offers a promising therapeutic strategy. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the efficacy and mechanisms of sGC activators in the context of chronic kidney disease. Careful selection of the animal model and appropriate analytical methods are crucial for obtaining robust and translatable results.
References
- 1. sGC stimulator (BAY 41‐8543) combined with PDE9 inhibitor (BAY 73‐6691) reduces renal fibrosis in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The Novel, Clinical-Stage Soluble Guanylate Cyclase Activator BI 685509 Protects from Disease Progression in Models of Renal Injury and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats [mdpi.com]
- 6. NO-independent activation of soluble guanylate cyclase prevents disease progression in rats with 5/6 nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
sGC activator 1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sGC Activator 1. The information is presented in a question-and-answer format to directly address common issues related to solubility and stability. For the purpose of this guide, we will use Cinaciguat (BAY 58-2667) as a representative example of a first-generation sGC activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound belongs to a class of compounds that directly stimulate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike sGC stimulators that require the reduced (ferrous, Fe²⁺) state of the heme iron in sGC, sGC activators target the enzyme when its heme group is in an oxidized (ferric, Fe³⁺) state or is absent altogether (heme-free/apo-sGC).[1][2] Under conditions of oxidative stress, sGC can become oxidized and insensitive to NO. sGC activators, such as Cinaciguat, can bind to the heme pocket of the oxidized or heme-free enzyme, mimicking the heme group, thereby activating the enzyme and restoring the production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This activation helps to prevent the degradation of the sGC protein.[5]
Q2: What is the difference between an sGC activator and an sGC stimulator?
The primary difference lies in the redox state of the sGC enzyme they target.
-
sGC Stimulators (e.g., YC-1, Riociguat) require the presence of the reduced (ferrous) heme iron for their activity. They work synergistically with nitric oxide (NO).
-
sGC Activators (e.g., Cinaciguat) are effective on the oxidized (ferric) or heme-free form of sGC, which is often found in disease states associated with oxidative stress.[2]
Q3: Why am I not observing the expected biological effect in my cell-based assay?
Several factors could contribute to a lack of effect:
-
Redox State of sGC: Your experimental model may have predominantly the reduced form of sGC. sGC activators are most effective when the enzyme is oxidized or heme-free. Consider inducing oxidative stress or using an sGC inhibitor like ODQ to promote the oxidized state for positive control experiments.
-
Compound Degradation: Ensure that your sGC activator stock solutions and working solutions have been prepared and stored correctly to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: The compound may have precipitated out of your culture medium. Verify the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that the activator remains in solution.
-
Cellular Health: Ensure the cells are healthy and that the observed lack of effect is not due to general cytotoxicity from the compound or the solvent at the concentrations used.
Troubleshooting Guide
Issue 1: Precipitate observed in stock or working solutions.
-
Cause: The solubility limit of the sGC activator may have been exceeded in the chosen solvent or buffer. Temperature fluctuations can also cause precipitation of less soluble compounds.
-
Solution:
-
Warm the solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[6]
-
Prepare a fresh stock solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution. Ensure you are using a suitable solvent (see Table 1).
-
Dilution in aqueous buffer: When diluting a DMSO stock solution into an aqueous buffer like PBS, do so dropwise while vortexing to prevent the compound from crashing out. For Cinaciguat (hydrochloride), it is recommended not to store the aqueous solution for more than one day.[7]
-
Issue 2: Inconsistent results between experiments.
-
Cause: This could be due to the instability of the sGC activator in solution, variability in the redox state of the sGC enzyme in your experimental system, or issues with solution preparation.
-
Solution:
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your stock solutions into single-use volumes and store them at -80°C.[8]
-
Use freshly prepared working solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.
-
Control for sGC redox state: If your system is sensitive to oxidative stress, the ratio of reduced to oxidized sGC may vary. Consider including controls to assess the redox state of sGC if possible.
-
Standardize protocols: Ensure consistent cell densities, incubation times, and compound handling procedures across all experiments.
-
Data Presentation
Table 1: Solubility of Cinaciguat (BAY 58-2667)
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[6] | ≥ 88.39 mM[6] | Use of hygroscopic DMSO can impact solubility; use a fresh aliquot.[6][8] |
| DMSO | 60.22 mg/mL | 100 mM | |
| Ethanol | ~5 mg/mL[7] | ~8.3 mM | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[7] | ~49.8 mM | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[7] | ~0.83 mM | Prepare by first dissolving in DMSO, then diluting with PBS.[7] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[6] | ≥ 4.42 mM | Forms a clear solution.[6] |
| Water | < 0.1 mg/mL[8] | Insoluble[8] |
Table 2: Storage and Stability of Cinaciguat (BAY 58-2667)
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years[7] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[6] | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[6] | |
| Aqueous Solution | 4°C | Not recommended for more than one day.[7] | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of sGC Activator Stock Solution (Example: Cinaciguat)
-
Weigh the compound: Accurately weigh the required amount of Cinaciguat powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6]
Protocol 2: In Vitro sGC Activity Assay
This protocol is a general guideline for measuring sGC activity in cell lysates or with purified enzyme.
Materials:
-
Cell lysate or purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA buffer, pH 7.4)
-
GTP (substrate)
-
MgCl₂ or MnCl₂
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
This compound (e.g., Cinaciguat)
-
Optional: ODQ to induce sGC oxidation
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare cell lysates (if applicable): Culture cells to the desired confluency. Lyse the cells using a suitable lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the sGC enzyme.
-
Set up the reaction: In a microcentrifuge tube, combine the assay buffer, MgCl₂, PDE inhibitor, and the cell lysate or purified enzyme.
-
Pre-incubation (optional): To study the effect on oxidized sGC, pre-incubate the enzyme preparation with ODQ (e.g., 10 µM) for a defined period (e.g., 15 minutes) before adding the activator.[8]
-
Add activator: Add the sGC activator at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction: Start the enzymatic reaction by adding GTP to each tube.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes). Ensure the reaction is within the linear range.
-
Terminate the reaction: Stop the reaction according to the cGMP detection kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Quantify cGMP: Measure the amount of cGMP produced using a suitable detection method like ELISA.
-
Data analysis: Calculate the sGC activity, typically expressed as pmol cGMP/min/mg protein. Plot the dose-response curve to determine the EC₅₀ of the sGC activator.
Visualizations
Caption: Signaling pathway of sGC activation by this compound under oxidative stress.
Caption: General experimental workflow for an in vitro sGC activity assay.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
identifying and minimizing off-target effects of sGC activator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of sGC Activator 1. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound designed to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike sGC stimulators that require the presence of a reduced heme group on sGC, sGC activators can directly activate the enzyme when it is in an oxidized or heme-free state.[1] This is particularly relevant in disease states associated with oxidative stress, where sGC may become insensitive to NO. Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.
Q2: What is the sGC signaling pathway?
A2: The sGC signaling pathway is a crucial regulator of numerous physiological processes. It is initiated by nitric oxide (NO), which diffuses into the cell and binds to the heme group of sGC. This binding event activates sGC, which then catalyzes the formation of cGMP from GTP. cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), leading to a variety of cellular responses, including smooth muscle relaxation.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for specificity, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. Based on preclinical data from similar compounds like YC-1, potential off-target activities may include:
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): This can affect cellular responses to low oxygen conditions.[2][3]
-
Inhibition of Phosphodiesterases (PDEs): This can lead to the accumulation of other cyclic nucleotides like cAMP, potentially confounding experimental results.
-
Modulation of Kinase Signaling Pathways: Interactions with kinases such as those in the PI3K/Akt/mTOR and MAPK pathways have been observed with related compounds.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: These effects may occur independently of sGC activation.[3][4]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: To determine if an observed effect is due to sGC activation or an off-target interaction, a series of control experiments are recommended. A general workflow is to first confirm the on-target effect and then investigate potential off-targets.
Troubleshooting Guides
Issue 1: I am observing unexpected cell death or reduced proliferation after treatment with this compound.
-
Question: My goal is to study cGMP-mediated vasodilation, but the treatment is causing significant cytotoxicity. What could be the cause and how can I troubleshoot this?
-
Answer: Unexpected cytotoxicity can be a result of off-target effects, especially at higher concentrations of this compound.
-
Potential Causes:
-
Induction of Apoptosis: The compound may be triggering programmed cell death through an sGC-independent mechanism.[4]
-
Cell Cycle Arrest: this compound might be causing cells to halt in a specific phase of the cell cycle.[3][4]
-
Inhibition of Pro-survival Pathways: Off-target inhibition of pathways like PI3K/Akt could be compromising cell viability.[4]
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration for sGC activation and the concentration at which cytotoxicity is observed.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining assay to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry after PI staining of fixed cells.
-
sGC Inhibitor Control: Co-treat with an sGC inhibitor like ODQ. If cytotoxicity persists, it is likely an off-target effect.
-
Western Blot Analysis: Examine the phosphorylation status of key proteins in pro-survival pathways (e.g., Akt).
-
-
Issue 2: The observed cellular phenotype is not blocked by an sGC inhibitor.
-
Question: I am seeing a specific cellular response to this compound, but co-incubation with ODQ does not reverse it. How can I identify the responsible off-target?
-
Answer: This strongly suggests an off-target mechanism. A systematic approach is needed to identify the responsible protein or pathway.
-
Potential Causes:
-
Kinase Inhibition: The compound may be inhibiting one or more kinases.
-
GPCR Interaction: The compound could be acting as an agonist or antagonist at a G-protein coupled receptor.
-
Ion Channel Modulation: The compound might be affecting the function of an ion channel.
-
-
Troubleshooting Workflow:
Workflow for identifying the responsible off-target. -
Quantitative Data Summary
The following tables summarize the on-target and potential off-target activities of this compound, with data from the representative compound YC-1.
Table 1: On-Target Activity of this compound (YC-1 as a proxy)
| Parameter | Value | Conditions |
| sGC Activation (EC₅₀) | ~5 µM | Purified enzyme |
| cGMP Accumulation (EC₅₀) | 10-30 µM | In various cell lines |
| Vasodilation (EC₅₀) | 1-10 µM | Isolated aortic rings |
Table 2: Potential Off-Target Activities of this compound (YC-1 as a proxy)
| Off-Target | Activity (IC₅₀/EC₅₀) | Assay Type |
| HIF-1α Inhibition | 10-50 µM | Reporter gene assay |
| PDE5 Inhibition | ~20 µM | Biochemical assay |
| PI3K Inhibition | > 50 µM | Kinase assay |
| Apoptosis Induction | > 30 µM | Cell-based assay |
| Cell Cycle Arrest (G1) | > 30 µM | Flow cytometry |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol is for assessing the inhibitory activity of this compound against a broad panel of kinases.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for the optimal time for each kinase.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound.
-
Determine the IC₅₀ value for each "hit" kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of a potential off-target protein by this compound in a cellular context.
-
Materials:
-
Cultured cells expressing the potential off-target protein
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Western blot or ELISA reagents
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells and pellet the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. YC-1 exerts inhibitory effects on MDA-MB-468 breast cancer cells by targeting EGFR in vitro and in vivo under normoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing sGC Activator Concentration
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of soluble Guanylate Cyclase (sGC) activators in cell-based assays. It includes frequently asked questions, troubleshooting guides, detailed protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a soluble Guanylate Cyclase (sGC) activator?
A1: A soluble Guanylate Cyclase (sGC) activator is a compound that directly stimulates the sGC enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP). These activators are unique because they preferentially target sGC that is in an oxidized (ferric) or heme-free state, which is often prevalent under conditions of oxidative stress found in many cardiovascular diseases.[1] This mechanism allows them to restore cGMP signaling even when the enzyme is unresponsive to its natural activator, nitric oxide (NO).[1][2]
Q2: How do sGC activators differ from sGC stimulators?
A2: The primary difference lies in the state of the sGC enzyme they target.[1]
-
sGC Activators (e.g., cinaciguat) work on the NO-insensitive form of the enzyme, where the prosthetic heme group is either oxidized (Fe³⁺) or completely lost.[1][2][3] They bind to the unoccupied heme pocket and activate the enzyme.[3][4]
-
sGC Stimulators (e.g., riociguat) require the presence of the reduced (ferrous, Fe²⁺) heme group.[1][2] They sensitize sGC to low levels of NO and can also stimulate the enzyme directly in the absence of NO.[1]
Q3: What is the general mechanism of action for an sGC activator?
A3: sGC activators function by targeting sGC that has become insensitive to NO due to oxidative stress.[1] Under such conditions, the enzyme's heme group is either oxidized or lost, rendering it inactive. Activators bind to the now-vacant heme-binding pocket, mimicking the activated state and causing a conformational change that initiates the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][5] This restores downstream signaling pathways that regulate processes like vasodilation, and inhibition of smooth muscle proliferation and platelet aggregation.[1]
Q4: How do I choose a starting concentration for my experiment?
A4: A good starting point is to perform a literature search for the specific sGC activator and cell line you are using. If data is unavailable, a broad dose-response experiment is recommended. Start with a wide range of concentrations, for example, from 1 nM to 10 µM, with logarithmic dilutions. Published studies show that potent sGC activators like cinaciguat (B1243192) (BAY 58-2667) often have EC₅₀ values in the low nanomolar range.[4] Your initial experiment should aim to identify a concentration range that shows a clear dose-dependent increase in cGMP without causing cytotoxicity.
Visual Guide 1: sGC Signaling Pathway
Caption: Mechanism of sGC activation under oxidative stress.
Troubleshooting Guide
Q: I am not observing any increase in cGMP levels after adding the sGC activator. What could be wrong?
A: This is a common issue with several potential causes. Systematically check the following:
-
Compound Activity: Ensure your sGC activator stock solution is correctly prepared and has not degraded. Prepare a fresh dilution from a new aliquot if possible.
-
Cell Health & Density: Confirm that your cells are healthy, viable, and within an optimal passage number.[6] Cell density should be optimized to produce a measurable signal without overcrowding.[6]
-
Assay Protocol:
-
PDE Inhibitors: Are you including a phosphodiesterase (PDE) inhibitor, like IBMX or isobutylmethylxanthine, in your assay buffer? PDEs rapidly degrade cGMP, and their inhibition is often necessary to accumulate a detectable signal.[7]
-
Incubation Time: The incubation time may be too short. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal duration for cGMP production.
-
-
sGC Expression/State:
-
Confirm that your chosen cell line expresses sGC at sufficient levels.
-
sGC activators require the enzyme to be in an oxidized or heme-free state. While this state is common in disease models, it may not be predominant in standard cell culture conditions. Consider pre-treating cells with an sGC inhibitor like ODQ (1H-[1][3]oxadiazolo[4,3-a]quinoxalin-1-one), which oxidizes the heme group and can potentiate the effect of sGC activators.[4]
-
-
Detection Method: Verify that your cGMP detection assay (e.g., ELISA, HTRF) is functioning correctly. Run a positive control using a known sGC stimulator or a cGMP standard to validate the assay itself.[8]
Q: I am seeing high variability between my replicates. How can I improve this?
A: High variability can obscure real results. Focus on consistency in your technique:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve uniform cell numbers in each well. Uneven plating is a major source of variability.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting, especially when adding small volumes of the activator or reagents.[9] Prepare a master mix of reagents whenever possible to add to all wells.[9]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
-
Assay Steps: Ensure all incubation times and temperatures are uniform across the entire plate.[9] When stopping a reaction or adding a detection reagent, process the plate quickly and consistently.
Q: I am observing cell toxicity at higher concentrations of the activator. What should I do?
A: Cell toxicity can confound your results, as a drop in cGMP signal may be due to cell death rather than a specific pharmacological effect.
-
Perform a Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same concentrations of the sGC activator and incubation times. This will help you distinguish a true pharmacological effect from a toxic one.
-
Check the Vehicle Control: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including the vehicle-only control.[10] High concentrations of DMSO can be toxic to cells.
-
Adjust Concentration Range: Based on your viability data, narrow your dose-response curve to use only non-toxic concentrations of the activator. If the toxic concentrations overlap with the effective concentrations, the compound may have off-target effects or a narrow therapeutic window.[11]
Visual Guide 2: Troubleshooting Low cGMP Signal
Caption: A logical workflow for troubleshooting low cGMP signals.
Quantitative Data Summary
The optimal concentration of an sGC activator is highly dependent on the specific compound, cell type, and assay conditions. The following table provides examples of effective concentrations from published research to serve as a starting point.
| sGC Activator | Cell Type / Preparation | Assay Type | EC₅₀ / Effective Concentration | Reference |
| Cinaciguat (BAY 58-2667) | Purified sGC | Enzymatic Assay | EC₅₀ in low nM range | [4] |
| Cinaciguat (BAY 58-2667) | CHO cells expressing sGC | Cell-based cGMP assay | Identified via HTS | [4][12] |
| Ataciguat (HMR-1766) | Oxidized heme-containing sGC | Enzymatic Assay | Activates oxidized sGC | [2] |
Note: EC₅₀ values can vary significantly. It is critical to determine the optimal concentration empirically for your specific experimental system.
Experimental Protocols
Protocol: Determining the Optimal Concentration of an sGC Activator using a Dose-Response Curve
This protocol describes a method for generating a dose-response curve to determine the EC₅₀ of an sGC activator by measuring intracellular cGMP levels.
1. Materials
-
Cells expressing sGC (e.g., CHO, RFL-6, or relevant primary cells)
-
Cell culture medium and supplements
-
Sterile 96-well tissue culture-treated plates
-
sGC activator stock solution (e.g., 10 mM in DMSO)
-
PDE inhibitor stock solution (e.g., 100 mM IBMX in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
cGMP assay kit (e.g., competitive ELISA or HTRF-based kit)
-
Cell lysis buffer (compatible with cGMP assay kit)[8]
-
Multichannel pipette and calibrated single-channel pipettes
-
Microplate reader
2. Experimental Workflow
Caption: Workflow for a cell-based sGC activator dose-response assay.
3. Detailed Procedure
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are >95% viable.
-
Resuspend cells to the desired density in culture medium.
-
Seed the cells into a 96-well plate at the pre-optimized density and incubate overnight.[6]
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of the sGC activator in serum-free medium. For a 10-point curve, you might prepare concentrations that will result in final well concentrations from 1 nM to 10 µM.
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest activator dose).
-
Prepare a positive control if available.
-
-
Assay Execution:
-
Gently wash the cells once with warm PBS.
-
Add serum-free medium containing the PDE inhibitor (e.g., final concentration of 0.5 mM IBMX) to each well.[8] Incubate for 15-30 minutes at 37°C.
-
Add the prepared sGC activator dilutions (or vehicle control) to the corresponding wells in triplicate.
-
Incubate the plate at 37°C for the determined optimal time (e.g., 30 minutes).
-
Remove the medium and lyse the cells by adding the lysis buffer provided with your cGMP assay kit. Incubate as recommended by the manufacturer (e.g., 10 minutes on an orbital shaker).
-
-
cGMP Measurement:
-
Data Analysis:
-
Calculate the mean cGMP concentration for each replicate.
-
Subtract the background signal (vehicle control) from all measurements.
-
Plot the cGMP concentration (Y-axis) against the log of the sGC activator concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀ value.
-
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
sGC activator 1 degradation pathways and prevention
Technical Support Center: sGC Activator 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the degradation pathways of this compound and strategies for its prevention. The information is intended to assist users in addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period in my aqueous assay buffer. What are the likely causes?
A1: The loss of potency of this compound in aqueous solutions can stem from several factors:
-
Hydrolysis: The compound may contain functional groups susceptible to cleavage by water, such as esters or amides. This process can be accelerated or catalyzed by acidic or basic conditions in your buffer.[1]
-
Oxidation: If the molecular structure of this compound has electron-rich components, it may be prone to oxidation.[1] This can be exacerbated by dissolved oxygen in the buffer or exposure to light.[1]
-
Adsorption: Small molecules can adsorb to the surfaces of laboratory plastics (e.g., tubes, pipette tips, and microplates), which reduces the effective concentration of the activator in your solution.[1]
-
Solubility Issues: The activator may have limited solubility in your aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.[1]
Q2: What are the primary metabolic degradation pathways for sGC activators in biological systems?
A2: The metabolic degradation of sGC activators is primarily hepatic. For instance, riociguat (B1680643) is metabolized by several cytochrome P450 enzymes, including CYP1A1, CYP3A4, CYP2C8, and CYP2J2.[2][3][4] The main biotransformation for riociguat is N-demethylation, which is catalyzed by these CYPs, with CYP1A1 being a major contributor to the formation of an active metabolite, M1.[2] Vericiguat, on the other hand, is primarily metabolized through glucuronidation by UGT1A9 and UGT1A1 to an inactive metabolite, with less than 5% of its metabolism occurring via the cytochrome P450 system.[5][6][7]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: If your compound is sensitive to pH-dependent hydrolysis, use a buffer system that maintains a pH range where the compound is most stable.[1][8]
-
Use of Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer can be protective.[1]
-
Minimize Light Exposure: Store and handle the compound and its solutions in amber vials or protect them from light to prevent photodegradation.
-
Proper Storage: Store stock solutions at or below -20°C and minimize freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be adequate, but stability at this temperature should be verified.
-
Use of Co-solvents: For activators with low aqueous solubility, adding a small amount of an organic co-solvent like DMSO or ethanol (B145695) can enhance solubility and stability.[1] However, always confirm that the co-solvent is compatible with your experimental setup.[1]
Q4: Can oxidative stress in my cell-based assay affect the performance of this compound?
A4: Yes, oxidative stress is a critical factor. Under conditions of oxidative stress, the heme iron of the sGC enzyme can be oxidized (from Fe2+ to Fe3+), or the heme group can be lost entirely.[9][10] This oxidized or heme-free form of sGC is unresponsive to nitric oxide (NO).[9][10] sGC activators like cinaciguat (B1243192) are designed to preferentially target and activate these oxidized or heme-depleted forms of sGC.[11] In fact, some sGC activators not only activate but also stabilize the enzyme, preventing its degradation.[9]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity of this compound in vitro.
This troubleshooting guide follows a logical workflow to help you identify the source of instability.
Data on sGC Activator Metabolism
The following table summarizes the metabolic pathways of two well-characterized sGC modulators, providing insights into potential degradation routes for similar compounds.
| Compound | Primary Metabolic Pathway | Key Enzymes Involved | Active Metabolites | Reference |
| Riociguat | N-demethylation | CYP1A1, CYP3A4, CYP2C8, CYP2J2 | Yes (M1, with 1/10 to 1/3 activity of parent) | [2][4][12] |
| Vericiguat | Glucuronidation | UGT1A9, UGT1A1 | No (inactive N-glucuronide metabolite) | [5][6][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Objective: To quantify the purity of this compound and identify degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Ortho-phosphoric acid
-
C18 HPLC column (e.g., Inertsil ODS-C18)
-
HPLC system with a DAD or UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 70:30 v/v).[13] Add 0.1% ortho-phosphoric acid to the aqueous component and adjust the pH as needed (e.g., to 2.22).[13]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve (e.g., 2.00-20.00 µg/mL).[13]
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Examine the chromatogram for any additional peaks, which may represent degradation products.
-
Signaling Pathways and Mechanisms
The NO-sGC-cGMP Signaling Pathway
Nitric oxide (NO) is a key signaling molecule that activates soluble guanylate cyclase (sGC).[14] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including vasodilation.[14][15]
Mechanism of this compound Degradation and Prevention
The stability of both the sGC enzyme and sGC activators is crucial for proper signaling. Oxidative stress can lead to the oxidation of the sGC heme group, rendering the enzyme inactive and prone to degradation.[16] Certain sGC activators can stabilize the enzyme and prevent this degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Riociguat - Wikipedia [en.wikipedia.org]
- 5. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. researchgate.net [researchgate.net]
- 10. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Addressing Cytotoxicity of sGC Activators in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with soluble guanylate cyclase (sGC) activators, such as YC-1 and Cinaciguat (B1243192), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of sGC activators in primary cells?
A1: The cytotoxic concentration of sGC activators is highly dependent on the specific compound, the primary cell type, and the duration of exposure. It is crucial to perform a dose-response experiment for each new cell type and experimental condition.
-
YC-1: In primary human umbilical vein endothelial cells (HUVECs), YC-1 was found to be non-cytotoxic at concentrations up to 50 µM, although it did inhibit cell proliferation.[1] However, in primary cortical neurons, neurotoxicity was observed at concentrations greater than 100 µM.[2]
-
Cinaciguat: In primary adult mouse cardiomyocytes, cinaciguat demonstrated a protective effect, reducing necrosis and apoptosis at concentrations of 25 nM and 50 nM.[3][4]
Q2: My primary cells are dying even at low concentrations of the sGC activator. What are the possible causes?
A2: Unexpected cell death at low concentrations can be due to several factors:
-
Off-Target Effects: sGC activators, particularly first-generation compounds like YC-1, can have off-target effects. For instance, YC-1 is known to inhibit phosphodiesterases (PDEs), which can lead to cytotoxic effects in some cell types.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific primary cells. A vehicle control is essential.
-
Primary Cell Health: Primary cells are more sensitive than cell lines. Ensure your cells are healthy, within a low passage number, and not overly confluent before treatment.
-
Compound Purity and Stability: Verify the purity of your sGC activator and ensure it has been stored correctly to prevent degradation into potentially more toxic compounds.
Q3: How can I distinguish between apoptosis and necrosis in my primary cell cultures treated with an sGC activator?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.
This dual staining allows for the identification of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Q4: Are there any strategies to mitigate the cytotoxicity of sGC activators in my experiments?
A4: Yes, several strategies can be employed:
-
Dose-Response and Time-Course Optimization: Perform thorough dose-response and time-course experiments to find the optimal concentration and duration of treatment that elicits the desired sGC activation with minimal cytotoxicity.
-
Use of More Specific Compounds: If you are using an early-generation sGC activator with known off-target effects, consider using a more specific and potent second-generation compound if available for your research question.
-
Healthy Cell Culture Practices: Maintain optimal culture conditions for your primary cells, including appropriate media, supplements, and cell density.
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or other cytoprotective agents may be beneficial, but this needs to be validated for your specific experimental system.
Data Presentation
Table 1: Summary of Observed Effects of sGC Activators on Primary Cell Viability
| Compound | Primary Cell Type | Concentration | Observed Effect | Reference |
| YC-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 - 50 µM | Non-cytotoxic, but inhibited proliferation | [1] |
| Primary Cortical Neurons | > 100 µM | Neurotoxic | [2] | |
| Cinaciguat | Primary Adult Mouse Cardiomyocytes | 25 nM | Reduced necrosis and apoptosis | [3][4] |
| Primary Adult Mouse Cardiomyocytes | 50 nM | Reduced necrosis and apoptosis | [3][4] |
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations below and above the reported effective concentration in other cell types. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of solvent used in your experiment. Ensure the final solvent concentration is below the toxic threshold for your primary cells (typically <0.1-0.5%). |
| Poor health or high passage number of primary cells. | Use low-passage primary cells. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using over-confluent cultures. |
| Compound instability or degradation. | Purchase the sGC activator from a reputable supplier. Store the compound as recommended by the manufacturer. Prepare fresh stock solutions regularly. |
Issue 2: Inconsistent results or high variability between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in primary cell isolates. | If possible, use a large batch of cryopreserved primary cells from a single donor to minimize biological variability between experiments. |
| Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Fluctuations in incubator conditions (temperature, CO2, humidity). | Regularly monitor and calibrate your incubator to ensure stable environmental conditions. |
| Inconsistent timing of reagent addition and measurements. | Follow a standardized protocol with precise timing for all steps, including compound addition, incubation periods, and assay measurements. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general guideline for assessing cell viability based on the metabolic activity of primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
sGC activator of interest
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of the sGC activator in complete culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the sGC activator or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Primary cells treated with sGC activator and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with the sGC activator for the desired time. Include untreated and vehicle-treated cells as negative controls.
-
Harvest the cells (both adherent and floating populations). For adherent cells, use a gentle cell dissociation method (e.g., trypsin-EDTA), and then neutralize the trypsin.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Set up compensation and quadrants using appropriate single-stain controls.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathways of this compound.
Caption: General workflow for assessing sGC activator cytotoxicity.
References
- 1. YC-1 inhibits proliferation of human vascular endothelial cells through a cyclic GMP-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
improving bioavailability of sGC activator 1 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sGC Activator 1 in in vivo studies. Our goal is to help you overcome common challenges related to bioavailability and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that directly activates soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway.[1][2] Under normal physiological conditions, NO binds to sGC, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, mediating various physiological responses, including vasodilation and inhibition of platelet aggregation.[1] In disease states associated with oxidative stress, the heme component of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[1][2] this compound is a heme-independent activator, meaning it can directly stimulate sGC activity even when the enzyme is in its oxidized or heme-free state, thus restoring the beneficial effects of the NO-sGC-cGMP pathway.[1][2]
Q2: I am observing high variability in my in vivo results. What could be the cause?
High variability in in vivo studies with this compound is often linked to its poor oral bioavailability. This can stem from low aqueous solubility and potential presystemic metabolism.[3] Inconsistent absorption from the gastrointestinal tract can lead to fluctuating plasma concentrations and, consequently, variable pharmacodynamic effects. To mitigate this, it is crucial to utilize a formulation specifically designed to enhance solubility and absorption.
Q3: What are the common formulation strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. One of the most effective approaches is the preparation of a solid dispersion.[4][5][6][7][8] This involves dispersing the drug in an inert, hydrophilic carrier at a solid state. Methods for creating solid dispersions include:
-
Solvent Evaporation: Both the drug and a polymer carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[5][7]
-
Melting Method (Fusion): A physical mixture of the drug and a hydrophilic carrier is heated until it melts and then solidified.
-
Hot-Melt Extrusion: The drug and carrier are processed at an elevated temperature and pressure, creating a uniform dispersion.
-
Spray Drying: A solution containing the drug and carrier is rapidly dried by spraying it into a hot gas stream.[5]
Other strategies include the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and nanocrystal technology.[9][10]
Q4: Are there any known side effects of sGC activators that I should monitor for in my animal models?
Yes, the primary pharmacological effect of sGC activators is vasodilation, which can lead to a decrease in blood pressure (hypotension).[1] It is important to monitor blood pressure and heart rate in your animal models, especially during dose-ranging studies. The development of novel sGC activators aims to mitigate this effect while retaining therapeutic efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable in vivo efficacy despite adequate dosing. | Poor bioavailability of this compound due to low aqueous solubility. | 1. Reformulate the compound: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) to enhance its dissolution rate. 2. Consider a different route of administration: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can bypass absorption issues. 3. Increase the dose: This should be done cautiously while monitoring for potential side effects like hypotension. |
| High inter-individual variability in experimental results. | Inconsistent oral absorption of the compound. | 1. Ensure a consistent formulation: Use a validated formulation protocol, such as the one provided below for solid dispersion, for all experimental batches. 2. Control for food effects: Administer the compound at a consistent time relative to the feeding schedule of the animals, as food can affect drug absorption. |
| Signs of hypotension in animal models (e.g., lethargy, decreased activity). | The vasodilatory effect of this compound is too potent at the administered dose. | 1. Reduce the dose: Titrate down to a dose that provides the desired therapeutic effect without significant hemodynamic side effects. 2. Use a formulation with a more controlled release profile: This can help to avoid sharp peaks in plasma concentration. |
| Compound precipitates out of the dosing solution. | The concentration of this compound exceeds its solubility in the vehicle. | 1. Use a co-solvent system: A mixture of solvents (e.g., Transcutol, Cremophor, and water) can improve solubility.[11] 2. Prepare a suspension: If a solution is not feasible, a uniform suspension can be prepared using appropriate suspending agents. Ensure the suspension is well-mixed before each administration. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of an Oral sGC Activator (Runcaciguat) in Rats.
| Parameter | Value | Species | Dosing | Reference |
| Dose | 1 to 10 mg/kg/bid (oral) | Rat | Chronic | [11][12] |
| Key Finding | Significantly reduced proteinuria at doses that did not or only moderately decreased systemic blood pressure. | Rat | Chronic | [11][12] |
| Formulation Vehicle | Transcutol, 20% Cremophor, and 70% water | Rat | Oral | [11] |
Note: This data is for Runcaciguat, a representative sGC activator, and is intended to provide a general understanding of the pharmacokinetic profile that can be expected.
Experimental Protocols
Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion to improve the solubility and oral bioavailability of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Vacuum oven
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Scrape the solid dispersion from the flask.
-
Place the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator at room temperature, protected from light and moisture.
-
Visualizations
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for developing an improved formulation of this compound.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. crsubscription.com [crsubscription.com]
- 7. sybespharmacy.com [sybespharmacy.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for sGC Activator 1
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with sGC Activator 1, a representative heme-independent activator of soluble guanylate cyclase (sGC). The focus is on refining experimental protocols for specific tissue types, particularly in conditions associated with oxidative stress where sGC may be in an oxidized or heme-free state.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an sGC stimulator and an sGC activator?
A1: The primary difference lies in their dependence on the heme state of the sGC enzyme.
-
sGC Stimulators (e.g., YC-1, Riociguat) require the sGC enzyme to have its reduced (ferrous, Fe²⁺) heme group present. They work synergistically with nitric oxide (NO) to enhance cGMP production.[1][2]
-
sGC Activators (e.g., Cinaciguat, "this compound") preferentially target and activate sGC when its heme group is in an oxidized (ferric, Fe³⁺) state or is missing entirely (heme-free/apo-sGC).[1][3][4] This makes them particularly effective in pathophysiological conditions associated with oxidative stress, where the NO-sGC signaling pathway is often impaired.[3][5]
Q2: How can I experimentally confirm that my compound is a true sGC activator and not a stimulator?
A2: The most common method is to use a heme-oxidizing agent, such as 1H-[5][6]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). Pre-treatment of your tissue or cell preparation with ODQ will oxidize the sGC heme group.
-
If your compound is an sGC activator , its activity (e.g., vasodilation or cGMP production) will be potentiated or augmented by ODQ pre-treatment.[3]
-
If your compound is an sGC stimulator , its activity will be attenuated or inhibited by ODQ.[3][7]
Q3: My sGC activator shows low or inconsistent activity in my tissue preparation. What are the common causes?
A3: Low activity can stem from several factors:
-
Tissue Health: Ensure the tissue is fresh, properly dissected to preserve endothelial and smooth muscle layers, and maintained in oxygenated physiological salt solution. Poor tissue viability will lead to a blunted response.
-
Oxidative State of sGC: sGC activators are most effective on oxidized or heme-free sGC.[3][4] In healthy tissues with predominantly reduced sGC, the activator's effect may be minimal.[7][8] Consider inducing mild oxidative stress (e.g., using a low concentration of peroxynitrite or ODQ) to validate the compound's mechanism.
-
Compound Solubility and Stability: Verify that your compound is fully dissolved in the vehicle and that the vehicle itself (e.g., DMSO) is used at a non-interfering concentration (typically <0.1%).
-
Presence of Endogenous Inhibitors: Certain cellular factors can inhibit sGC activity. For example, the dipeptide carnosine has been reported to inhibit NO-dependent sGC activation.[9]
Q4: I am conducting in vivo studies and observing significant hypotension, which confounds my results. How can I manage this?
A4: Systemic hypotension is a known effect of potent sGC modulators due to widespread vasodilation.[8] To mitigate this:
-
Dose-Response Curve: Perform a careful dose-response study to find the lowest effective dose that achieves the desired tissue-specific effect without causing significant changes in mean arterial pressure.[3][10]
-
Local Administration: If your research question allows, consider local or targeted delivery to the tissue of interest (e.g., intracerebral injection for CNS studies, or inhaled administration for pulmonary studies) to minimize systemic exposure.
-
Hemodynamically Insignificant Doses: Studies have shown that sGC activators can provide therapeutic benefits (e.g., reducing infarct volume post-stroke) at doses that do not significantly affect systemic blood pressure.[1]
Q5: Are there different isoforms of sGC that could affect my results in different tissues?
A5: Yes, in humans, there are two primary active isoforms of sGC: α1/β1 (GC-1) and α2/β1 (GC-2).[11] These isoforms can have different tissue distributions and may be regulated differently. Recently, the first isoform-specific sGC activator, runcaciguat, was identified with a strong preference for GC-1.[11] It is important to consider which isoform is predominant in your tissue of interest and whether your specific activator has any known isoform selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low cGMP Production | 1. Insufficient sGC Oxidation: The tissue may be too healthy, with sGC primarily in the reduced state, which is less sensitive to activators.[7] | 1. Co-incubate with a low dose of an oxidizing agent like ODQ (e.g., 1-10 µM) to confirm the heme-independent mechanism.[3] |
| 2. sGC Degradation: Heme-free sGC is more susceptible to proteasomal degradation.[4][9] | 2. Minimize the duration of experiments. Some activators (like BAY 58-2667) can protect heme-free sGC from degradation, a factor to consider in compound selection.[12] | |
| 3. Incorrect Assay Conditions: Sub-optimal concentrations of GTP or Mg²⁺. | 3. Ensure the assay buffer contains saturating concentrations of GTP (e.g., 0.1-1 mM) and Mg²⁺ (e.g., 3-5 mM). | |
| High Variability Between Replicates | 1. Inconsistent Tissue Dissection: Variation in the size or integrity of tissue samples (e.g., vascular rings). | 1. Standardize the dissection procedure. Ensure tissue preparations are of uniform size and handled minimally to avoid damage. |
| 2. Uneven Drug Distribution: Poor mixing of the compound in the organ bath or assay well. | 2. Ensure thorough but gentle mixing after adding the activator. Use a vehicle concentration that ensures complete solubility. | |
| Unexpected Off-Target Effects | 1. PDE Inhibition: Some early sGC modulators like YC-1 also have phosphodiesterase (PDE) inhibitory effects.[4] | 1. Run control experiments with a known PDE inhibitor (e.g., sildenafil (B151) for PDE5) to characterize potential off-target signaling. |
| 2. cGMP-Independent Actions: The compound may have other pharmacological activities unrelated to sGC. | 2. Review the selectivity profile of your specific activator. For example, the activator GSK2181236A was screened against a panel of other proteins to confirm its selectivity.[10] | |
| In Vivo CNS Studies: Poor Efficacy | 1. Limited Blood-Brain Barrier (BBB) Penetration: Many sGC modulators do not effectively cross the BBB. | 1. Use a validated CNS-penetrant compound.[13] If using a non-penetrant compound, direct CNS administration (e.g., ICV injection) is necessary. |
Data Summary Tables
Table 1: Example Pharmacological Data for sGC Activators
| Compound | Target | Assay Type | EC₅₀ / IC₅₀ | Tissue/Cell Type | Reference Condition | Notes |
| Cinaciguat (BAY 58-2667) | Oxidized/Heme-Free sGC | cGMP Accumulation | 0.2 µM | Endothelial Cells | With ODQ (10 µM) | Activity is potentiated by heme oxidation.[12] |
| Oxidized/Heme-Free sGC | cGMP Accumulation | 0.3 µM | Endothelial Cells | Normal Conditions | Shows baseline activity even without induced oxidation.[12] | |
| GSK2181236A | sGC | VASP Phosphorylation | 12.7 nM | Rat Aortic Smooth Muscle Cells | Normal Conditions | A potent activator with high selectivity.[10] |
| OATP1B1 Transporter | Transporter Inhibition | 0.3 µM | N/A | N/A | Example of off-target activity screening.[10] |
Table 2: Recommended Starting Concentrations for In Vitro & In Vivo Experiments
| Experiment Type | Compound | Concentration / Dose | Tissue / Model | Notes |
| In Vitro / Ex Vivo | Cinaciguat (BAY 58-2667) | 0.01 - 10 µM | Endothelial Cells, Vascular Rings | A standard range for generating a concentration-response curve.[12] |
| ODQ (Heme Oxidant) | 10 µM | Rat Aortic Smooth Muscle Cells, Vascular Tissue | Used to pre-treat tissue for 10-30 minutes to oxidize sGC heme.[3] | |
| In Vivo | Cinaciguat (BAY 58-2667) | 10 mg/kg (oral) | Rat Model of Myocardial Infarction | Effective dose for demonstrating cardioprotective effects.[6] |
| GSK2181236A | 0.1 mg/kg | Sprague Dawley Rats | Highest no-effect dose for hemodynamic changes.[3][10] | |
| GSK2181236A | 1 mg/kg | Sprague Dawley Rats | Dose that significantly changes heart rate and blood pressure.[3][10] |
Visualized Workflows and Pathways
Caption: sGC signaling in healthy vs. diseased tissue states.
Caption: Workflow to differentiate an sGC activator from a stimulator.
Caption: Troubleshooting logic for low cGMP signal experiments.
Detailed Experimental Protocols
Protocol 1: Ex Vivo Assessment of sGC Activator in Vascular Tissue (Organ Bath)
This protocol describes how to measure the vasorelaxant effect of this compound on isolated arterial rings, a common method for assessing cardiovascular impact.
Materials:
-
Thoracic aorta or other artery of interest from a model animal (e.g., rat, rabbit).
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Phenylephrine (B352888) (PE) or other vasoconstrictor.
-
This compound stock solution.
-
ODQ (optional, for mechanism validation).
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings. Be careful not to damage the endothelium.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Pre-contraction:
-
Contract the rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM). Wait for the contraction to reach a stable plateau.
-
-
Activator Application:
-
Once a stable contraction is achieved, add this compound cumulatively to the bath to generate a concentration-response curve (e.g., from 1 nM to 10 µM).
-
Record the relaxation response at each concentration.
-
-
Mechanism Validation (Optional):
-
In a separate set of rings, after equilibration, pre-incubate the tissue with ODQ (e.g., 10 µM) for 20-30 minutes before adding phenylephrine.
-
Repeat the concentration-response curve for this compound and compare the relaxation to the rings without ODQ.
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
Protocol 2: Measurement of cGMP Levels in Tissue Homogenates (ELISA)
This protocol details how to quantify the direct enzymatic output of sGC activation in tissue samples.
Materials:
-
Tissue of interest (e.g., heart, lung, kidney).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
0.1 M HCl or trichloroacetic acid (TCA) for sample homogenization and protein precipitation.
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Tissue Incubation:
-
Slice the tissue thinly (e.g., 300-500 µm) and place slices in oxygenated buffer at 37°C.
-
Pre-incubate the tissue slices with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add this compound at the desired concentration and incubate for a defined period (e.g., 10-30 minutes).
-
-
Homogenization:
-
Stop the reaction by transferring the tissue slices to ice-cold 0.1 M HCl or 10% TCA.
-
Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer.
-
-
Sample Processing:
-
Centrifuge the homogenates at >1000 x g for 10-15 minutes at 4°C to pellet cellular debris and precipitated protein.
-
Collect the supernatant, which contains the cGMP. If using TCA, extract the TCA from the supernatant using water-saturated diethyl ether.
-
-
cGMP Quantification:
-
Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves an acetylation step to improve sensitivity.
-
Measure the absorbance using a plate reader.
-
-
Normalization:
-
Determine the protein concentration in the pellet from step 3 using a standard protein assay.
-
Normalize the cGMP concentration (in pmol/mL) to the protein content (in mg) to get the final value (pmol/mg protein).
-
Data Analysis:
-
Compare the normalized cGMP levels between control (vehicle-treated) and activator-treated tissues.
-
Express results as fold-increase over basal cGMP levels.
References
- 1. Targeting Soluble Guanylyl Cyclase during Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the first isoform-specific sGC activator – ScienceOpen [scienceopen.com]
- 12. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CNS-penetrant soluble guanylate cyclase stimulator CYR119 attenuates markers of inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to sGC Activator 1 in Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with sGC Activator 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound preferentially targets and activates soluble guanylate cyclase (sGC) when the enzyme's heme group is in an oxidized (Fe³⁺) or heme-free state.[1][2] Under conditions of oxidative stress, which are common in many disease models, sGC can become oxidized and insensitive to its endogenous activator, nitric oxide (NO).[1][2][3] this compound bypasses the need for NO and directly stimulates cGMP production from GTP in these pathological states.[2]
Q2: What is the difference between an sGC activator and an sGC stimulator?
A2: The key difference lies in their preferred target state of the sGC enzyme.
-
sGC Activators (e.g., Cinaciguat, Ataciguat, BI 685509) act on sGC that is in an oxidized (ferric) or heme-free state, independent of NO.[1][2][4][5]
-
sGC Stimulators (e.g., Riociguat, Vericiguat, YC-1) act on the reduced (ferrous) heme-containing sGC and work synergistically with NO to enhance cGMP production.[5][6]
Q3: Why might I be observing a lack of efficacy or "resistance" to this compound in my disease model?
A3: A lack of response to this compound is often not true resistance in the classical sense but rather a reflection of the physiological state of the sGC enzyme in your specific experimental model. The most common reason for a diminished effect is that the majority of the sGC enzyme pool is in the reduced (ferrous) state, which is not the primary target for activators.[1][3] This can occur in models with low levels of oxidative stress.
Q4: Can cellular factors other than the sGC redox state influence the efficacy of this compound?
A4: Yes, other cellular factors can modulate the sGC signaling pathway. For instance, cellular thiols like glutathione (B108866) (GSH) can reduce oxidized sGC back to its ferrous state, potentially lessening the effect of an sGC activator.[7] Additionally, the product of heme oxygenase, biliverdin, has been shown to inhibit sGC activity.[8] The expression levels of sGC subunits (α1 and β1) can also vary between tissues and disease states, which could impact the overall response.
Q5: Are there known issues with the stability or delivery of this compound in experimental setups?
A5: While specific stability issues are compound-dependent, it is always crucial to follow the manufacturer's storage and handling instructions. For in vivo studies, pharmacokinetic properties can influence efficacy, and different sGC activators will have varying oral bioavailability and half-lives.[2][4] Differences in experimental outcomes between studies can sometimes be attributed to the specific compound used, the experimental conditions, or the animal species.[2]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound is not performing as expected.
Problem: Suboptimal or No Response to this compound
Potential Cause 1: sGC is predominantly in the reduced (NO-sensitive) state.
-
Troubleshooting Steps:
-
Assess the Oxidative State of Your Model: Evaluate markers of oxidative stress in your cell or animal model to confirm that the disease phenotype is associated with an environment conducive to sGC oxidation.
-
Use a Positive Control for Oxidized sGC: Experimentally induce sGC oxidation using a compound like 1H-[1][9]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[1][9] A potentiated response to this compound in the presence of ODQ would confirm that the compound is active and that the lack of response in your model is due to the reduced state of sGC.[1][10]
-
Compare with an sGC Stimulator: Test an sGC stimulator in parallel. If the stimulator shows a robust effect, it further suggests that the sGC in your model is primarily in the reduced, NO-sensitive form.
-
Potential Cause 2: Degradation of sGC protein.
-
Troubleshooting Steps:
-
Measure sGC Subunit Protein Levels: Use Western blotting to quantify the protein levels of the sGC α1 and β1 subunits in your experimental samples.[11] Reduced expression could lead to a diminished response.
-
Consider sGC Stabilizing Activators: Some sGC activators, like BAY 58-2667, have been shown to not only activate but also protect oxidized/heme-free sGC from degradation.[10]
-
Potential Cause 3: Issues with experimental protocol or reagents.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your this compound is from a reputable source, has been stored correctly, and is used at an appropriate concentration.
-
Optimize Assay Conditions: Review your protocol for measuring the downstream effects of sGC activation (e.g., cGMP levels). Ensure that you are using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cGMP.[12]
-
Confirm Readout Sensitivity: Validate that your method for detecting cGMP (e.g., ELISA, RIA) is sensitive enough to detect changes in your experimental system.
-
Data Presentation
Table 1: In Vitro Efficacy of sGC Activators
| Compound | Cell Type | Condition | EC₅₀ (µM) | Fold Activation (max) | Reference |
| BAY 58-2667 | Endothelial Cells | Normal | 0.3 | 8-fold | [10] |
| BAY 58-2667 | Endothelial Cells | + ODQ (oxidizing) | 0.2 | 134-fold | [10] |
| BI 685509 | Human Platelets | + ODQ (oxidizing) | 0.467 | N/A | [4] |
| BI 685509 | Rat Platelets | + ODQ (oxidizing) | 0.304 | N/A | [4] |
Table 2: In Vivo Dose-Response of sGC Activators and Stimulators in Rats
| Compound | Animal Model | Dose (mg/kg/day) | Effect | Reference |
| GSK2181236A (Activator) | Sprague Dawley | ≥ 0.3 | Increased heart rate, reduced blood pressure | [1] |
| BAY 60-4552 (Stimulator) | Sprague Dawley | > 0.3 | Increased heart rate, reduced blood pressure (approx. 3-fold less potent than GSK2181236A) | [1] |
| BI 685509 (Activator) | ZSF1 Rat | 1, 3, 10, 30 | Dose-dependent reduction in proteinuria and glomerulosclerosis | [4] |
| BAY 41-8543 (Stimulator) | 5/6 Nephrectomized | 1 (twice daily) | Reduced blood pressure | [13] |
| BAY 60-2770 (Activator) | 5/6 Nephrectomized | 1 | Reduced blood pressure, attenuated renal fibrosis | [13] |
Experimental Protocols
Protocol 1: Measurement of sGC Activity via cGMP Quantification
This protocol provides a general framework for measuring sGC activity in cell lysates or purified enzyme preparations.
-
Sample Preparation:
-
Cells: Treat cultured cells with the sGC activator, a vehicle control, and other relevant compounds (e.g., ODQ, sGC stimulator). Lyse the cells in 0.1 M HCl.[12]
-
Tissues: Homogenize tissue samples in an appropriate lysis buffer and centrifuge to pellet debris.
-
Purified Enzyme: Prepare the purified sGC in a suitable buffer.
-
-
Enzymatic Reaction (for purified enzyme or tissue homogenates):
-
Prepare a reaction mixture containing 50 mM triethanolamine (B1662121) (TEA) buffer (pH 7.5), 1 mM IBMX (PDE inhibitor), 5 mM creatine (B1669601) phosphate, 0.25 mg/ml creatine kinase, 1 mg/ml BSA, 3 mM MgCl₂, and 0.5 mM GTP.[12]
-
Add the sGC activator or other test compounds to the enzyme preparation.
-
Initiate the reaction by adding the GTP-containing reaction mixture.
-
Incubate at 37°C for 10-15 minutes.
-
Stop the reaction by adding 0.1 M HCl.[12]
-
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Follow the manufacturer's instructions for sample processing, standard curve generation, and measurement.
-
The amount of cGMP produced is typically normalized to the protein concentration of the sample.
-
Protocol 2: Induction of sGC Oxidation with ODQ
This protocol can be used to experimentally create a condition where sGC activators are expected to be more effective.
-
Cell Culture:
-
Isolated Tissues (e.g., aortic rings):
-
Pre-incubate the isolated tissue with ODQ in the organ bath before constructing a concentration-response curve to the sGC activator.
-
-
Purified Enzyme:
-
Pre-incubate the purified sGC enzyme with ODQ (e.g., 30 µM) for approximately 20 minutes before initiating the activity assay.[12]
-
Visualizations
Caption: sGC signaling under different redox states.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of soluble guanylyl cyclase redox state by hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of oral organic nitrates on expression and activity of vascular soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
Technical Support Center: Quality Control for sGC Activator Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quality control measures for the synthesis and purification of a representative soluble guanylate cyclase (sGC) activator, YC-1.
Frequently Asked Questions (FAQs)
Q1: What is YC-1 and why is it used as a representative sGC activator?
YC-1 is a benzyl (B1604629) indazole derivative that acts as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[3] YC-1 is considered a valuable research tool because it can activate sGC independently of NO and also works synergistically with NO, making it a potent modulator of the cGMP pathway.[1] Due to its well-documented synthesis and biological activity, it serves as an excellent model compound for establishing quality control procedures for sGC activators.
Q2: What are the critical quality attributes (CQAs) for YC-1 synthesis?
The critical quality attributes for YC-1 are purity, identity, and yield. High purity is essential to ensure that the observed biological effects are due to YC-1 and not impurities, which could have their own biological activities or interfere with the desired effect. Correct identity confirms that the synthesized molecule is indeed YC-1. The yield is a measure of the efficiency of the synthesis.
Q3: What are the common analytical techniques used for the quality control of YC-1?
The primary analytical techniques for the quality control of YC-1 include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Q4: How should YC-1 be stored to ensure its stability?
For long-term storage, YC-1 powder should be stored at room temperature in a well-sealed container, protected from light and moisture. Stock solutions, typically prepared in DMSO or ethanol (B145695), should be stored at -20°C or -80°C to prevent degradation.[4] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Synthesis
Problem: Low yield of crude YC-1.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are fresh and of high purity. - Verify the reaction temperature and time are as per the protocol. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions | - Control the reaction temperature carefully to minimize the formation of byproducts. - Use purified reagents and solvents to avoid unwanted side reactions. |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with the organic solvent. - Minimize transfers between flasks to reduce mechanical losses. |
| Degradation of product | - If the product is sensitive to acid or base, ensure the pH is controlled during the workup. - Avoid prolonged exposure to high temperatures. |
Purification
Problem: Difficulty in purifying YC-1 by recrystallization.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Perform small-scale solvent screening to find a suitable solvent or solvent mixture.[5][6] |
| Oiling out instead of crystallization | - This occurs when the compound is insoluble in the hot solvent above its melting point. - Use a larger volume of solvent or a different solvent system. - Try a two-solvent recrystallization method.[7] |
| No crystal formation upon cooling | - The solution may not be saturated. Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution slowly to allow for the formation of larger, purer crystals.[8] |
| Low recovery after recrystallization | - Using too much solvent will result in a significant amount of product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cooling the solution to a very low temperature (e.g., in an ice bath) can help maximize the yield of crystals. |
Problem: Poor separation during column chromatography.
| Potential Cause | Troubleshooting Steps |
| Inappropriate stationary or mobile phase | - Select a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) with appropriate polarity to achieve good separation of the product from impurities.[9] - Use TLC to determine the optimal eluent system before running the column. |
| Improperly packed column | - Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[10] - A layer of sand on top of the stationary phase can help in even sample loading and prevent disturbance of the packing.[10] |
| Overloading the column | - The amount of crude product loaded onto the column should not exceed its capacity. Overloading leads to broad peaks and poor separation. |
| Co-elution of impurities | - If impurities have similar polarity to the product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to improve separation. |
Quality Control
Problem: Inconsistent HPLC results.
| Potential Cause | Troubleshooting Steps |
| Column degradation | - Use a guard column to protect the analytical column from contaminants. - Flush the column with a strong solvent after each run to remove any strongly retained compounds. |
| Air bubbles in the system | - Degas the mobile phase before use to prevent the formation of air bubbles, which can cause pressure fluctuations and baseline noise. |
| Sample insolubility | - Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Insoluble particles can block the column and affect the results. |
| Inconsistent injection volume | - Use a calibrated autosampler or syringe for precise and reproducible injections. |
Problem: Ambiguous NMR spectrum.
| Potential Cause | Troubleshooting Steps |
| Presence of impurities | - Purify the sample further by recrystallization or column chromatography. - Compare the spectrum with a reference spectrum of pure YC-1 if available. |
| Poorly shimmed magnet | - Re-shim the magnet to improve the resolution and lineshape of the peaks. |
| Inappropriate solvent | - Use a deuterated solvent that does not have signals overlapping with the compound's signals. - Ensure the solvent is of high purity. |
| Low signal-to-noise ratio | - Increase the number of scans to improve the signal-to-noise ratio, especially for ¹³C NMR. |
Data Presentation
Table 1: Physicochemical Properties of YC-1
| Property | Value |
| Molecular Formula | C₁₉H₁₆N₂O₂[11] |
| Molecular Weight | 304.34 g/mol [11] |
| Appearance | White to yellow powder[11] |
| Melting Point | 155-157 °C |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) |
| pKa | Not available |
Table 2: Quality Control Specifications for YC-1
| Parameter | Method | Specification |
| Purity | HPLC (UV detection at 254 nm) | ≥ 98% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure |
| Appearance | Visual Inspection | White to yellow powder |
| Residual Solvents | Gas Chromatography (GC) | As per ICH guidelines |
Table 3: Illustrative HPLC Method Parameters for YC-1 Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 0-20 min, 20-80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for YC-1 (in CDCl₃)
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 7.85 (d, 1H) | Ar-H | 148.5 | C |
| 7.50-7.20 (m, 8H) | Ar-H | 142.1 | C |
| 6.80 (d, 1H) | Ar-H | 136.2 | C |
| 6.55 (d, 1H) | Ar-H | 129.0 | CH |
| 5.60 (s, 2H) | -CH₂-Ph | 128.8 | CH |
| 4.75 (s, 2H) | -CH₂-OH | 128.0 | CH |
| 2.10 (t, 1H) | -OH | 127.5 | CH |
| 122.5 | CH | ||
| 121.0 | CH | ||
| 111.5 | CH | ||
| 110.0 | CH | ||
| 58.0 | -CH₂- | ||
| 51.0 | -CH₂- |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Synthesis of YC-1 (Illustrative)
This protocol is a generalized procedure based on literature reports for the synthesis of YC-1 and its analogs.[12]
Materials:
-
3-Iodo-1H-indazole
-
Benzyl bromide
-
5-(Hydroxymethyl)furan-2-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water)
Procedure:
-
N-Benzylation: To a solution of 3-iodo-1H-indazole in a suitable solvent, add a base followed by benzyl bromide. Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC). After cooling, perform an aqueous workup and purify the product by column chromatography to obtain 1-benzyl-3-iodo-1H-indazole.
-
Suzuki Coupling: To a solution of 1-benzyl-3-iodo-1H-indazole in a solvent mixture (e.g., toluene/ethanol/water), add 5-(hydroxymethyl)furan-2-ylboronic acid, a base, and the palladium catalyst. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete (monitor by TLC).
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford YC-1 as a solid.
Protocol 2: Purification of YC-1 by Recrystallization
Materials:
-
Crude YC-1
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of crude YC-1 in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude YC-1 in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 3: HPLC Analysis of YC-1 Purity
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
Mobile phase A: Water with 0.1% TFA
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
YC-1 sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of YC-1 and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC Setup: Set up the HPLC system with the parameters specified in Table 3 or an optimized in-house method. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.
-
Analysis: Integrate the peaks in the chromatogram. Calculate the purity of YC-1 as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: The NO-sGC-cGMP signaling pathway and the action of an sGC activator.
Caption: Experimental workflow for the synthesis and purification of an sGC activator.
Caption: Troubleshooting decision tree for low yield in sGC activator synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. q1scientific.com [q1scientific.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. YC-1 powder 170632-47-0 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
sGC Activators vs. sGC Stimulators: A Comparative Efficacy Guide in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has evolved with the development of two distinct classes of sGC modulators: sGC stimulators and sGC activators. While both aim to enhance cGMP production, their efficacy is critically dependent on the redox state of the sGC enzyme, a factor of particular importance in diseases characterized by high oxidative stress. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts in this area.
Differentiated Mechanisms of Action Under Oxidative Stress
The fundamental difference between sGC stimulators and activators lies in their interaction with the heme component of the sGC enzyme, which is susceptible to oxidation under conditions of oxidative stress.
-
sGC Stimulators (e.g., Riociguat, Vericiguat, BAY 41-8543, BAY 60-4552) act on sGC when its heme iron is in the reduced (Fe2+) state.[1] They work synergistically with endogenous NO to enhance cGMP production.[2] However, in environments with high oxidative stress, reactive oxygen species (ROS) can oxidize the heme iron to the ferric (Fe3+) state or lead to complete loss of the heme group, rendering the enzyme hypo-responsive or unresponsive to both NO and sGC stimulators.[3][4]
-
sGC Activators (e.g., Cinaciguat, BAY 60-2770, GSK2181236A) are designed to target the oxidized or heme-free sGC.[2][5] Their mechanism of action is independent of NO, allowing them to directly stimulate cGMP production in a setting where the canonical NO-sGC signaling is impaired due to oxidative stress.[2] This makes them theoretically more effective in pathological conditions associated with high ROS levels.[3][4]
Signaling Pathway Under Normal and Oxidative Stress Conditions
The following diagram illustrates the distinct mechanisms of sGC stimulators and activators within the NO-sGC-cGMP signaling pathway and how oxidative stress influences their activity.
Caption: Mechanism of sGC stimulators and activators in different redox states.
Comparative Efficacy Data from Preclinical Models
Direct comparative studies in animal models of diseases with underlying oxidative stress provide valuable insights into the differential efficacy of sGC activators and stimulators.
Cardiovascular Disease Model: Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP)
A study comparing the sGC activator GSK2181236A and the sGC stimulator BAY 60-4552 in SHR-SP rats on a high salt/fat diet (HSFD) to induce oxidative stress yielded the following results.[3][6]
| Parameter | Treatment Group | Dose | Outcome |
| Mean Arterial Pressure (MAP) | HSFD Control | - | 192 ± 10 mmHg |
| GSK2181236A (Activator) | 1.0 mg/kg/day | 183 ± 7 mmHg (not significant vs. control) | |
| BAY 60-4552 (Stimulator) | 3.0 mg/kg/day | 175 ± 1 mmHg (greater reduction than activator) | |
| Survival Rate | HSFD Control | - | 14% |
| GSK2181236A (Activator) | 0.1 mg/kg/day | No improvement | |
| 1.0 mg/kg/day | 69% | ||
| BAY 60-4552 (Stimulator) | 0.3 mg/kg/day | 46% | |
| 3.0 mg/kg/day | 69% | ||
| Cardiac Hypertrophy | GSK2181236A (Activator) | Low dose | Attenuated |
| BAY 60-4552 (Stimulator) | Low dose | No effect | |
| Renal Parameters (Urine Output, Microalbuminuria) | GSK2181236A (Activator) | High dose | No significant change |
| BAY 60-4552 (Stimulator) | High dose | Reduced |
Data adapted from a study in SHR-SP rats on a high salt/fat diet for 8 weeks.[3]
These findings suggest that while both compounds can improve survival at higher doses, the sGC stimulator showed a more pronounced effect on blood pressure and renal protection in this model.[3][7] Conversely, the sGC activator demonstrated a unique, blood pressure-independent effect on mitigating cardiac hypertrophy.[3][8]
Chronic Kidney Disease Model: 5/6 Nephrectomized Rats
A direct comparison of the sGC activator BAY 60-2770 and the sGC stimulator BAY 41-8543 in a robust model of chronic kidney disease (CKD) with high oxidative stress (5/6 nephrectomy + high salt diet) revealed significant differences in their anti-fibrotic effects.[2][9]
| Parameter | Treatment Group | Dose | Outcome |
| Blood Pressure (Systolic and Diastolic) | BAY 41-8543 (Stimulator) | 1 mg/kg twice daily | Significantly reduced |
| BAY 60-2770 (Activator) | 1 mg/kg once daily | Significantly reduced (similar to stimulator) | |
| Renal Fibrosis (Interstitial Fibrosis & Glomerulosclerosis) | BAY 41-8543 (Stimulator) | 1 mg/kg twice daily | No significant reduction |
| BAY 60-2770 (Activator) | 1 mg/kg once daily | Significantly reduced | |
| Apoptosis/Fibrosis-Associated Proteins (e.g., Caspase-3, MKK6) | BAY 41-8543 (Stimulator) | 1 mg/kg twice daily | No significant impact |
| BAY 60-2770 (Activator) | 1 mg/kg once daily | Corrected upregulation |
Data from a study in 5/6 nephrectomized rats on a high salt diet for 11 weeks.[2][9]
In this CKD model, the sGC activator was demonstrably more effective than the sGC stimulator in reducing renal fibrosis, an effect that was independent of blood pressure reduction.[2][9] Proteomic analysis suggested that the activator's anti-fibrotic effects are linked to the modulation of apoptosis-associated proteins.[2][9]
Experimental Protocols
In Vitro Assessment of sGC Activation/Stimulation
A common method to differentiate the mechanism of action of sGC modulators is through the use of 1H-[3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an irreversible sGC heme iron oxidant.
-
Objective: To confirm the heme-independent (activator) or heme-dependent (stimulator) activity of a compound.
-
Methodology:
-
Primary rat aortic smooth muscle cells are cultured in 96-well plates.
-
Cells are pre-incubated with or without ODQ (e.g., 10 μM) for 10 minutes at 37°C to induce sGC oxidation.
-
Varying concentrations of the test compound (sGC activator or stimulator) are added.
-
After a 30-minute incubation, cells are lysed, and the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream marker of cGMP-protein kinase G signaling, is measured.
-
-
Expected Results:
The following workflow illustrates this experimental design.
Caption: Workflow for differentiating sGC activators and stimulators in vitro.
In Vivo Models of Oxidative Stress
-
Spontaneously Hypertensive Stroke-Prone (SHR-SP) Rats on a High Salt/Fat Diet (HSFD): This model mimics cardiovascular diseases associated with hypertension and oxidative stress.[3]
-
Protocol: Male SHR-SP rats are fed a diet containing high salt (e.g., 4% NaCl) and high fat for a specified period (e.g., 8 weeks) to induce hypertension, vascular dysfunction, and end-organ damage.[3] Test compounds are typically administered daily via oral gavage.
-
-
5/6 Nephrectomy (5/6Nx) with High Salt Diet (HSD): This is a well-established model for inducing progressive chronic kidney disease characterized by high oxidative stress and fibrosis.[2][9]
-
Protocol: The upper and lower poles of one kidney are surgically removed, followed by the removal of the entire contralateral kidney one week later. The rats are then maintained on a high-salt diet (e.g., 8% NaCl) for an extended period (e.g., 11 weeks) to accelerate disease progression.[9]
-
Conclusion
The distinction between sGC stimulators and activators is critical in the context of diseases driven by oxidative stress. While sGC stimulators are effective when some level of reduced sGC and/or NO bioavailability is present, sGC activators offer a potential advantage by directly targeting the oxidized, NO-insensitive form of the enzyme that predominates in high-stress environments.
Experimental evidence suggests that the superiority of one class over the other may be tissue-specific and dependent on the particular pathophysiology being studied. For instance, sGC activators have shown promise in mitigating cardiac hypertrophy and renal fibrosis in a blood-pressure-independent manner, highlighting their potential for targeted organ protection.[2][3][9] In contrast, sGC stimulators may exhibit stronger systemic effects on blood pressure and certain aspects of renal function.[3]
Future research and drug development should consider the specific redox environment of the target tissue to select the most appropriate sGC-modulating strategy. The experimental models and protocols outlined here provide a framework for the continued comparative evaluation of these two important classes of therapeutic agents.
References
- 1. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Soluble Guanylate Cyclase (sGC) Activators and Stimulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various soluble guanylate cyclase (sGC) activators and stimulators, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comparative baseline for new drug development.
Introduction to sGC Modulation
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous physiological processes, including vasodilation and inhibition of platelet aggregation.[1] Pharmacological modulation of sGC is a key therapeutic strategy for cardiovascular diseases.[2]
There are two primary classes of sGC modulators that directly target the enzyme:
-
sGC Stimulators: These compounds, such as riociguat (B1680643) and vericiguat, are heme-dependent. They require the presence of the reduced ferrous (Fe²⁺) heme iron for their activity and act synergistically with NO.[1][3]
-
sGC Activators: This class of compounds, including cinaciguat (B1243192) and ataciguat, are heme-independent. They can activate sGC when the heme iron is in its oxidized ferric (Fe³⁺) state or when the heme group is absent, making them potentially more effective in conditions of oxidative stress where sGC is insensitive to NO.[1][3]
sGC Signaling Pathway and Modulator Action
The following diagram illustrates the NO-sGC-cGMP signaling pathway and the distinct mechanisms of action of sGC stimulators and activators.
Quantitative Comparison of sGC Modulators
The following tables summarize the in vitro potency of various sGC stimulators and activators from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Potency of sGC Stimulators
| Compound | Assay Type | EC50 | Fold Activation | Organism/Cell Line | Conditions | Reference(s) |
| Riociguat | Purified sGC | - | Up to 73-fold | - | - | [4] |
| Purified sGC | - | Up to 122-fold | - | In synergy with NO | [4] | |
| Vericiguat | Rat PCLS | - | - | Rat | Vasodilation of pulmonary arteries | [5][6][7] |
| BAY 41-2272 | Purified sGC | - | ~20-fold | - | - | [4] |
| cGMP reporter cells | 596 nM | Up to 115-fold | - | - | [8] |
Table 2: In Vitro Potency of sGC Activators
| Compound | Assay Type | EC50 | Fold Activation | Organism/Cell Line | Conditions | Reference(s) |
| Cinaciguat (BAY 58-2667) | Platelets | 15 nM | - | Human | - | [3] |
| Purified sGC | 194 nM | - | - | Heme-free (in Tween 20) | [9] | |
| cGMP reporter cells | 23.3 nM | Up to 73-fold | - | - | [8] | |
| Ataciguat (HMR-1766) | Purified bovine sGC | 0.51 µM | ~50-fold | Bovine | - | [10] |
| Purified bovine sGC | - | ~90-fold | Bovine | Oxidized sGC | [10] | |
| GSK2181236A | Cell-free sGC enzyme assay | 27 nM | - | Rat | - | [11] |
| Cell-free sGC enzyme assay | 25 nM | - | Human | - | [11] | |
| Runcaciguat (BAY 1101042) | cGMP formation assay | 27 nM | 110% of Cinaciguat | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies on sGC modulators. Below are generalized protocols for key experiments.
In Vitro sGC Activity Assay (Purified Enzyme)
This assay measures the ability of a compound to directly activate purified sGC.
1. Reagents and Materials:
-
Purified sGC enzyme
-
Reaction Buffer (e.g., 50 mM TEA-HCl, pH 7.5)
-
Guanosine Triphosphate (GTP)
-
Magnesium Chloride (MgCl₂)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Test compounds (sGC modulators)
-
Reaction termination solution (e.g., EDTA)
-
cGMP detection kit (e.g., ELISA or Radioimmunoassay)
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GTP, MgCl₂, and a PDE inhibitor.
-
Add the purified sGC enzyme to the reaction mixture.
-
Add varying concentrations of the test compound. For control experiments, use a vehicle.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a termination solution.
-
Quantify the amount of cGMP produced using a suitable detection method.[2][13][14]
-
Plot the cGMP concentration against the test compound concentration to generate a dose-response curve and calculate the EC50 value.
Cell-Based cGMP Assay
This assay measures the effect of sGC modulators on cGMP production in intact cells.
1. Reagents and Materials:
-
Cultured cells expressing sGC (e.g., RFL-6, CHO-K1)
-
Cell culture medium
-
PDE inhibitor (e.g., IBMX)
-
Test compounds (sGC modulators)
-
Lysis buffer
-
cGMP detection kit (e.g., ELISA or Radioimmunoassay)
2. Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with a PDE inhibitor to prevent cGMP degradation.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a defined period at 37°C.
-
Lyse the cells to release intracellular cGMP.
-
Quantify the cGMP concentration in the cell lysates.[13]
-
Normalize the cGMP concentration to the protein content of the cell lysate.
-
Generate dose-response curves and calculate EC50 values.
Conclusion
The in vitro comparison of sGC activators and stimulators reveals a diverse landscape of compounds with distinct potencies and mechanisms of action. sGC activators, with their ability to target oxidized or heme-free sGC, represent a promising therapeutic avenue for diseases associated with oxidative stress. In contrast, sGC stimulators demonstrate potent activity in the presence of a functional heme group and act in concert with endogenous NO. The choice of compound for research or therapeutic development should be guided by the specific pathological context and the desired pharmacological profile. The experimental protocols and comparative data presented in this guide serve as a valuable resource for professionals in the field of drug discovery and cardiovascular research.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic and Additive Effects of sGC Activators and Nitric Oxide Donors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular regulation. Therapeutic strategies often target this pathway to induce vasodilation and inhibit platelet aggregation. While NO donors have long been a therapeutic staple, their efficacy can be limited by tolerance and non-specific effects. A newer class of compounds, sGC activators and stimulators, offers a more targeted approach to augmenting this pathway. This guide provides a comparative analysis of the synergistic and additive effects observed when combining sGC modulators with traditional NO donors, supported by experimental data and detailed protocols.
Distinguishing sGC Stimulators and Activators
A crucial distinction lies between sGC stimulators and activators. sGC stimulators, such as YC-1 and BAY 41-2272, are heme-dependent. They require the sGC enzyme to be in its reduced ferrous (Fe²⁺) state and exhibit a powerful synergistic relationship with NO. In contrast, sGC activators, like cinaciguat (B1243192) (BAY 58-2667), are heme-independent. They can activate the sGC enzyme when its heme group is oxidized (Fe³⁺) or even absent, a state where the enzyme is unresponsive to NO. This class of drugs typically demonstrates an additive, rather than synergistic, effect with NO donors.
Comparative Performance Data
The following tables summarize the quantitative effects of combining sGC modulators with NO donors on sGC activity and physiological responses.
Table 1: In Vitro sGC Activity
| sGC Modulator | NO Donor | System | Key Finding | Fold Activation (sGC Modulator + NO Donor) | Reference |
| YC-1 | Sodium Nitroprusside (SNP) | Rat Corpus Cavernosum sGC | Synergistic activation | 200-fold | [1] |
| BAY 41-2272 | DEA-NO | Purified sGC | Synergistic activation; shifts EC₅₀ of DEA-NO to the left | Not directly reported as fold-increase, but EC₅₀ of DEA-NO shifted from 630 nM to 17 nM in the presence of 200 µM BAY 41-2272 | |
| Cinaciguat (BAY 58-2667) | DEA/NO | Purified sGC | Additive effect | Additive (e.g., 10 nM DEA/NO + 10 µM Cinaciguat resulted in the sum of individual activations) |
Table 2: Cellular cGMP Levels and Physiological Response
| sGC Modulator | NO Donor | System | Key Finding | Quantitative Data | Reference |
| YC-1 | Sodium Nitroprusside (SNP) | Rabbit Corpus Cavernosum Smooth Muscle Cells | Synergistic increase in intracellular cGMP | Data presented as a leftward shift in the dose-response curve of YC-1 in the presence of SNP | [1] |
| BAY 41-2272 | Nitroglycerin, SNP, DEA-NONOate | Washed Rat Platelets | Positive interaction (synergism) in inhibiting platelet aggregation | Not specified | |
| Cinaciguat (BAY 58-2667) | Sodium Nitroprusside (SNP) | Pulmonary Artery Smooth Muscle Cells (PASMC) | Additive effect on cGMP production | In the presence of ODQ (sGC oxidizer), Cinaciguat (10 µM) increased cGMP from 0.91 to 63.90 pmol/mg protein, while SNP's effect was abolished |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways and a general workflow for assessing the synergistic or additive effects of sGC modulators and NO donors.
References
Validating sGC Activator Specificity for Oxidized sGC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway, has led to the development of two distinct classes of compounds: sGC stimulators and sGC activators. While both aim to increase cyclic guanosine (B1672433) monophosphate (cGMP) production, their mechanism of action and specificity for the redox state of sGC are fundamentally different. This guide provides a comparative analysis of sGC activator 1's specificity for oxidized sGC, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their studies.
Distinguishing sGC Activators from Stimulators
Soluble guanylate cyclase contains a heme prosthetic group that, in its reduced (ferrous, Fe²⁺) state, is sensitive to nitric oxide (NO). However, under conditions of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[1][2][3]
-
sGC Stimulators (e.g., riociguat, vericiguat, YC-1, BAY 41-2272) act on the reduced (ferrous) form of sGC. They can activate the enzyme independently of NO but also work synergistically with NO, enhancing its signaling.[2][4]
-
sGC Activators (e.g., cinaciguat (B1243192) (BAY 58-2667), BAY 60-2770, runcaciguat) preferentially target the oxidized (ferric) or heme-free form of sGC.[1][2][3] This makes them particularly effective in disease models associated with high oxidative stress where sGC is predominantly in an NO-insensitive state.[2]
Comparative Performance of sGC Modulators
The specificity of sGC activators for the oxidized enzyme can be demonstrated by comparing their activity in the presence and absence of an oxidizing agent, such as 1H-[1][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which locks sGC in its oxidized, NO-insensitive state.
| Compound Class | Compound | Target sGC State | Effect of Oxidizing Agent (ODQ) | EC₅₀ (Oxidized sGC) | Maximal Activation (vs. Basal) |
| sGC Activator | Cinaciguat (BAY 58-2667) | Oxidized/Heme-free | Potentiates activation | ~0.2 - 0.3 µM | Up to 134-fold |
| sGC Activator | HMR 1766 | Oxidized/Heme-free | Potentiates activation | ~8.8 µM | Up to 557-fold |
| sGC Activator | GSK2181236A | Oxidized/Heme-free | Augments functional effects | Not explicitly stated | Not explicitly stated |
| sGC Stimulator | BAY 41-2272 | Reduced | Attenuates activation | ~0.6 µM (in cGMP reporter cells) | Up to 115-fold (in cGMP reporter cells) |
| sGC Stimulator | BAY 60-4552 | Reduced | Attenuates vasodilatory response | Not applicable | Not applicable |
Note: The data presented is compiled from multiple studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Studies have shown that the vasodilatory effects of the sGC activator cinaciguat are potentiated under conditions of oxidative stress.[2] In contrast, the activity of sGC stimulators like BAY 60-4552 is attenuated by ODQ treatment.[2] One study demonstrated that the sGC activator BAY 60-2770 was more effective than the sGC stimulator BAY 41-8543 in reducing renal fibrosis in a model of chronic kidney disease associated with oxidative stress.[3] More recent research has also identified isoform-specific sGC activators, such as runcaciguat (B610601), which shows a strong preference for the GC-1 isoform of sGC.[6][7]
Signaling Pathway and Mechanism of Action
The distinct mechanisms of sGC stimulators and activators are crucial for their differential effects in various physiological and pathological contexts.
Caption: Distinct activation pathways for reduced and oxidized sGC.
Experimental Protocols
1. In Vitro sGC Activity Assay to Determine Specificity
This protocol allows for the direct measurement of sGC activity in response to activators and stimulators under both reducing and oxidizing conditions.
a. Preparation of Purified sGC or Cell Lysate:
-
Purify sGC from a suitable expression system or prepare a cytosolic fraction from cells or tissues known to express sGC.
-
Determine the protein concentration of the enzyme preparation.
b. Induction of sGC Oxidation (for testing activators):
-
To create the oxidized form of the enzyme, incubate the sGC preparation with an oxidizing agent such as ODQ (10 µM) for 10-30 minutes at room temperature.
c. sGC Activity Reaction:
-
Prepare a reaction buffer containing: 50 mM Tris-HCl (pH 7.5), 1 mM GTP, 3 mM MgCl₂, and a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.
-
Aliquot the reaction buffer into tubes.
-
Add the test compounds (sGC activator or stimulator) at various concentrations to the respective tubes.
-
Initiate the reaction by adding the sGC preparation (either in its reduced or oxidized state).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
d. Termination of Reaction and cGMP Measurement:
-
Stop the reaction by adding 0.1 M HCl.
-
Quantify the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).[1][8][9]
2. Cellular cGMP Accumulation Assay
This assay measures the accumulation of cGMP in intact cells in response to sGC modulators.
a. Cell Culture and Treatment:
-
Plate cells expressing sGC (e.g., RFL-6 cells) in multi-well plates and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
To test for specificity for oxidized sGC, pre-treat a subset of cells with ODQ (10 µM) for 30 minutes.
-
Add the sGC activator or stimulator at various concentrations to the cells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.
b. Cell Lysis and cGMP Quantification:
-
Lyse the cells using 0.1 M HCl.
-
Centrifuge the lysate to remove cellular debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit.[8][9]
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow to validate the specificity of a compound for oxidized sGC.
Caption: Workflow for assessing sGC activator specificity.
By following these protocols and understanding the distinct mechanisms of action, researchers can effectively validate the specificity of this compound for oxidized sGC and appropriately apply it in studies related to cardiovascular diseases, fibrosis, and other conditions associated with oxidative stress.
References
- 1. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 3. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle in Fibrosis: Unraveling the Anti-Fibrotic Efficacy of sGC Activators and Stimulators
For researchers and drug development professionals navigating the complexities of anti-fibrotic therapies, the distinction between soluble guanylate cyclase (sGC) activators and stimulators presents a critical consideration. While both classes of compounds harness the potent anti-fibrotic signaling of the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, their mechanisms of action and, consequently, their efficacy under different pathophysiological conditions, diverge. This guide provides an objective comparison of the anti-fibrotic effects of a representative sGC activator (identified as sGC activator 1) and sGC stimulators, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The central difference between these two classes lies in their interaction with the sGC enzyme. sGC stimulators, such as riociguat, enhance the sensitivity of the reduced (heme-containing) form of sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent. In contrast, sGC activators, like the experimental compound BAY 60-2770, directly and potently activate sGC, particularly when the enzyme is in an oxidized or heme-free state, a condition often prevalent in fibrotic tissues characterized by high oxidative stress.[1][2][3] This distinction suggests that sGC activators may hold a therapeutic advantage in environments where NO bioavailability is compromised and sGC is dysfunctional.[1][2][3]
Quantitative Comparison of Anti-Fibrotic Effects
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the anti-fibrotic efficacy of this compound and sGC stimulators in various models of fibrosis.
Table 1: Comparison in a Model of Renal Fibrosis
| Parameter | Model | Treatment Group | Dose & Administration | Duration | Outcome | % Reduction vs. Disease Control | Reference |
| Renal Interstitial Fibrosis | 5/6 Nephrectomized Rats + High Salt Diet | sGC Activator (BAY 60-2770) | 1 mg/kg; once daily (gavage) | 11 weeks | Reduced interstitial fibrosis score | Significant Reduction | [4] |
| sGC Stimulator (BAY 41-8543) | 1 mg/kg; twice daily (gavage) | 11 weeks | No significant reduction | - | [4] | ||
| Glomerulosclerosis | 5/6 Nephrectomized Rats + High Salt Diet | sGC Activator (BAY 60-2770) | 1 mg/kg; once daily (gavage) | 11 weeks | Reduced glomerulosclerosis score | Significant Reduction | [4] |
| sGC Stimulator (BAY 41-8543) | 1 mg/kg; twice daily (gavage) | 11 weeks | No significant reduction | - | [4] | ||
| Renal Collagen I Deposition | 5/6 Nephrectomized Rats + High Salt Diet | sGC Activator (BAY 60-2770) | 1 mg/kg; once daily (gavage) | 11 weeks | Reduced Collagen I deposition | Significant Reduction | [4] |
| sGC Stimulator (BAY 41-8543) | 1 mg/kg; twice daily (gavage) | 11 weeks | Reduced Collagen I deposition | Significant Reduction | [4] |
*Quantitative percentage reduction not specified in the source.
Table 2: Comparison in a Model of Dermal and Pulmonary Fibrosis (Systemic Sclerosis)
| Parameter | Model | Treatment Group | Dose & Administration | Duration | Outcome | % Reduction vs. Disease Control | Reference |
| Dermal Thickness | Bleomycin-induced Dermal Fibrosis (Mouse) | sGC Activator (Avenciguat) | Not specified | Not specified | Reduced dermal thickness | Significant Reduction | [1][5] |
| sGC Stimulator (Riociguat) | Not specified | Not specified | Reduced dermal thickness | Significant Reduction | [1][5] | ||
| Pulmonary Fibrosis | Bleomycin-induced Pulmonary Fibrosis (Mouse) | sGC Activator (Avenciguat) | Not specified | Not specified | Reduced pulmonary fibrosis | Significant Reduction | [5] |
| Hypoxia-induced TGF-β2 Synthesis | Human Microvascular Endothelial Cells | sGC Activator (Avenciguat) | Varying doses | In vitro | Reduced TGF-β2 synthesis | Significant Reduction | [2][5] |
| CXCL4 Release from Platelets | Activated Human Platelet-Rich Plasma | sGC Activator (Avenciguat) | Varying doses | In vitro | Inhibited CXCL4 release | Significant Reduction* | [1] |
| sGC Stimulator (Riociguat) | Varying doses | In vitro | No significant effect | - | [1] |
*Quantitative percentage reduction not specified in the source.
Signaling Pathways and Mechanism of Action
The differential anti-fibrotic effects of sGC activators and stimulators can be attributed to their distinct mechanisms of activating the sGC-cGMP pathway, especially in the context of a pro-fibrotic microenvironment characterized by oxidative stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Phase II study of avenciguat, a novel soluble guanylate cyclase activator, in patients with systemic sclerosis: Study design and rationale of the VITALISScE™ study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alspi.com [alspi.com]
- 4. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Efficacy of Soluble Guanylate Cyclase (sGC) Stimulation with Riociguat
This guide provides a comprehensive evaluation of the long-term efficacy and safety of the soluble guanylate cyclase (sGC) stimulator, Riociguat (B1680643). It is intended for researchers, scientists, and drug development professionals. The document compares Riociguat's performance against other established treatments for Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH), supported by data from pivotal long-term clinical trials.
Introduction: Mechanism of Action
Riociguat is the first-in-class sGC stimulator, approved for the treatment of PAH (WHO Group 1) and CTEPH (WHO Group 4).[1][2] Its mechanism of action targets the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for regulating vascular tone, inflammation, and fibrosis.[3] In patients with pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and insufficient stimulation of this pathway.[4]
Riociguat has a dual mode of action:
-
It directly stimulates sGC independently of NO.[4]
-
It sensitizes sGC to endogenous NO, enhancing the enzyme's response to the body's natural vasodilator signals.[4][5]
This dual action increases the production of cGMP, a key second messenger that leads to vasodilation, as well as antiproliferative and antifibrotic effects.[3][5] This mechanism differs from phosphodiesterase type 5 (PDE5) inhibitors, which prevent the degradation of cGMP but rely on its initial NO-dependent synthesis.[6][7]
Signaling Pathway Diagram
The diagram below illustrates the NO-sGC-cGMP pathway and the mechanism of action of Riociguat compared to other therapeutic classes.
Long-Term Efficacy Data: Riociguat in Clinical Trials
The long-term efficacy and safety of Riociguat have been primarily established through the PATENT-2 and CHEST-2 open-label extension studies for PAH and CTEPH, respectively.
The PATENT-1 study was a 12-week randomized controlled trial, followed by the long-term extension study, PATENT-2.[5][8]
Table 1: Long-Term Efficacy of Riociguat in PAH (PATENT-2 Study)
| Parameter | Baseline (Start of PATENT-1) | Change at 2 Years (from Baseline) |
|---|---|---|
| 6-Minute Walk Distance (6MWD) | ||
| Monotherapy | 350 m (mean) | +49 m (mean) |
| Combination Therapy (ERA/Prostanoid) | 369 m (mean) | +43 m (mean)[9] |
| WHO Functional Class (FC) * | FC II: 42%, FC III: 53% | Improved/Stable: 90% |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | 1639 pg/mL (median) | -582 pg/mL (median change) |
| Overall Survival | N/A | 2-Year Survival Rate: 93%[8] |
*Data from patients receiving long-term background ERA therapy in PATENT-2.[9] Improvements in 6MWD, WHO FC, and NT-proBNP were maintained for up to 2 years.[8]
The CHEST-1 study was a 16-week randomized controlled trial, followed by the long-term extension study, CHEST-2.[10]
Table 2: Long-Term Efficacy of Riociguat in CTEPH (CHEST-2 Study)
| Parameter | Baseline (Start of CHEST-1) | Change at 2 Years (from Baseline) |
|---|---|---|
| 6-Minute Walk Distance (6MWD) | 350 m (mean) | +51 m (mean change) |
| WHO Functional Class (FC) | FC II: 30%, FC III: 64% | Improved/Stable: 97% |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | 1148 pg/mL (median) | Maintained improvements from CHEST-1 |
| Overall Survival | N/A | 2-Year Survival Rate: 93%[11] |
| Clinical Worsening-Free Survival | N/A | 2-Year Rate: 82%[11] |
*Data from the final analysis of the CHEST-2 study. Improvements in 6MWD and WHO FC were sustained over the 2-year period.[10][11]
Comparative Efficacy: Riociguat vs. Alternative Therapies
The REPLACE trial was a prospective, randomized, open-label study for PAH patients at intermediate risk who had an inadequate response to PDE5 inhibitor therapy (with or without an endothelin receptor antagonist, ERA).[7] Patients were either switched to Riociguat or continued on their PDE5 inhibitor.
Table 3: Riociguat vs. PDE5 Inhibitors in Intermediate-Risk PAH (REPLACE Study at 24 Weeks)
| Endpoint | Switched to Riociguat | Continued PDE5 Inhibitor | Odds Ratio (95% CI) |
|---|---|---|---|
| Primary Composite Endpoint | 41% | 20% | 2.78 (1.53–5.06) |
| (Clinical Improvement without Worsening) | |||
| Clinical Worsening Event | 1% | 9% | 0.10 (0.01–0.73) |
| Change in 6MWD | +32 m (mean) | +5 m (mean) | N/A |
| Change in NT-proBNP | -344 pg/mL (median) | -53 pg/mL (median) | N/A |
The results suggest that switching to Riociguat can lead to significant clinical improvement for patients not meeting treatment goals on PDE5 inhibitors.[7] A meta-analysis also found that for PAH patients, replacing PDE5 inhibitors with Riociguat significantly improved 6MWD, mean pulmonary arterial pressure (mPAP), and pulmonary vascular resistance (PVR).[6][12]
Direct long-term, head-to-head comparative trials are limited. However, Riociguat has shown efficacy both as a monotherapy and in combination with ERAs.[9] In the PATENT-1 study, patients already on background ERA therapy who received Riociguat showed a placebo-corrected improvement in 6MWD of +24 meters.[9] Long-term data from PATENT-2 showed that improvements in exercise capacity and WHO Functional Class were sustained for up to two years in patients receiving Riociguat in combination with an ERA.[9] This suggests a complementary mechanism of action and supports the use of Riociguat in combination therapy.
Experimental Protocols
-
Study Design: PATENT-1 was a 12-week, multicenter, double-blind, randomized, placebo-controlled Phase III trial.[5] Eligible patients who completed PATENT-1 could enter the open-label, long-term extension study, PATENT-2.[8]
-
Patient Population: Adults with PAH (WHO Group 1), including idiopathic, heritable, or connective tissue disease-associated PAH. Patients could be treatment-naïve or on stable background therapy with an ERA or a prostanoid.[4][5]
-
Intervention: Patients received either placebo or Riociguat, individually titrated from 1.0 mg to a maximum of 2.5 mg three times daily (tid). In PATENT-2, all patients received Riociguat.[8]
-
Key Endpoints:
-
Primary (PATENT-1): Change from baseline in 6-minute walk distance (6MWD) at 12 weeks.[5]
-
Secondary (PATENT-1): Change in PVR, NT-proBNP levels, WHO FC, and time to clinical worsening.[5]
-
Long-Term (PATENT-2): Safety, tolerability, and sustained efficacy measured by 6MWD, WHO FC, NT-proBNP, and survival.[8]
-
-
Study Design: CHEST-1 was a 16-week, multicenter, double-blind, randomized, placebo-controlled Phase III trial.[10] It was followed by the CHEST-2 open-label, long-term extension study.[11]
-
Patient Population: Adults with inoperable CTEPH or persistent/recurrent pulmonary hypertension after pulmonary endarterectomy (PEA).[10]
-
Intervention: Patients were randomized to receive either placebo or Riociguat, individually titrated to a maximum of 2.5 mg tid. All patients in CHEST-2 received Riociguat.[10]
-
Key Endpoints:
Conclusion
Long-term data from extensive clinical trial programs demonstrate that the sGC stimulator Riociguat offers sustained efficacy and a manageable safety profile for patients with both PAH and CTEPH.[10][11][13] It has shown consistent improvements in key clinical endpoints, including exercise capacity (6MWD) and WHO Functional Class, for periods of two years and beyond.[8][11] Comparative studies, such as REPLACE, suggest that Riociguat is a superior alternative for intermediate-risk PAH patients who respond inadequately to PDE5 inhibitors.[7] Furthermore, its efficacy in combination with ERAs supports its role as a versatile component in multi-drug treatment regimens for pulmonary hypertension.
References
- 1. Riociguat - Wikipedia [en.wikipedia.org]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of riociguat replacing PDE-5is for patients with pulmonary arterial hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The REPLACE Trial: Treating Intermediate-Risk PAH by Substituting Just One Pill - American College of Cardiology [acc.org]
- 8. Predictors of long-term outcomes in patients treated with riociguat for pulmonary arterial hypertension: data from the PATENT-2 open-label, randomised, long-term extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of riociguat in combination therapy for patients with pulmonary arterial hypertension (PATENT studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Predictors of long-term outcomes in patients treated with riociguat for chronic thromboembolic pulmonary hypertension: data from the CHEST-2 open-label, randomised, long-term extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
Navigating Nitrate Tolerance: A Comparative Guide to the Efficacy of sGC Activator 1
For Researchers, Scientists, and Drug Development Professionals
The development of nitrate (B79036) tolerance remains a significant clinical challenge, limiting the long-term efficacy of organic nitrates in the treatment of ischemic heart disease. This guide provides a comprehensive comparison of a promising therapeutic alternative, the soluble guanylate cyclase (sGC) activator, referred to here as "sGC activator 1," with other interventions in preclinical models of nitrate tolerance. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this guide aims to facilitate a deeper understanding of the potential of sGC activators to overcome nitrate tolerance.
The Challenge of Nitrate Tolerance and the Promise of sGC Activators
Nitrate tolerance is characterized by a diminished vasodilatory response to organic nitrates after prolonged exposure. A key mechanism underlying this phenomenon is the oxidative stress-induced desensitization and oxidation of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO) derived from nitrates. This leads to a dysfunctional NO-sGC-cGMP signaling pathway, resulting in impaired vasodilation.
sGC activators are a novel class of compounds that directly activate sGC, particularly in its oxidized or heme-free state, which is prevalent in nitrate-tolerant conditions.[1][2] This mechanism of action distinguishes them from organic nitrates, which require biotransformation to NO and act on the reduced form of sGC, and from sGC stimulators, which are more effective on the reduced, NO-sensitive form of the enzyme.[3] This guide focuses on the preclinical evidence supporting the efficacy of sGC activators in restoring vascular function in the setting of nitrate tolerance.
Comparative Efficacy of this compound in Nitrate-Tolerant Models
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound (represented by specific compounds like BAY 60-2770 and Cinaciguat) with sGC stimulators and nitrates in nitrate-tolerant animal models.
Table 1: Vasodilator Potency in Nitrate-Tolerant Aortic Rings
| Compound | Model | Parameter | Value in Control | Value in Nitrate-Tolerant | Fold Change in Potency | Reference |
| sGC Activator (BAY 60-2770) | Rat Aortic Rings | pEC50 | Not Reported | Not significantly different from control | Maintained | [4] |
| sGC Stimulator (BAY 41-8543) | Rat Aortic Rings | pEC50 | Not Reported | Significantly reduced vs. control | Impaired | [4] |
| Nitroglycerin (GTN) | Rat Aortic Rings | pEC50 | Not Reported | Significantly reduced vs. control | Impaired | [4] |
| sGC Activator (Cinaciguat) | Rabbit Saphenous Artery | IC50 (nM) | 0.4 | Not significantly different from normal | Maintained | [5] |
| sGC Stimulator (BAY 41-2272) | Rabbit Saphenous Artery | IC50 (nM) | 64 | Not Reported | Not Reported | [5] |
Table 2: Effects on cGMP Signaling and Oxidative Stress in Nitrate-Tolerant Rats
| Treatment Group | Parameter | Measurement | % Change vs. Nitrate-Tolerant Placebo | Reference |
| sGC Activator (BAY 60-2770) | Aortic cGMP-dependent protein kinase I activation | VASP phosphorylation | Increased | [4] |
| Aortic Nitric Oxide Levels | Fluorescence assay | Corrected decrease | [4] | |
| Vascular Oxidative Stress | DHE fluorescence | Reduced | [4] | |
| sGC Stimulator (BAY 41-8543) | Aortic cGMP-dependent protein kinase I activation | VASP phosphorylation | No significant improvement | [4] |
| Aortic Nitric Oxide Levels | Fluorescence assay | No significant improvement | [4] | |
| Vascular Oxidative Stress | DHE fluorescence | No significant improvement | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Induction of Nitrate Tolerance in Rats
Objective: To induce a state of nitrate tolerance in rats, mimicking the clinical scenario of long-term nitrate therapy.
Protocol:
-
Male Wistar rats are treated with high-dose nitroglycerin (GTN), typically administered as a subcutaneous injection of 100 mg/kg/day for 3.5 consecutive days.[4]
-
The GTN is often dissolved in ethanol (B145695) for administration.[4]
-
Control animals receive the vehicle (ethanol) alone.
-
Tolerance is confirmed by a significantly blunted vasorelaxant response to GTN in isolated aortic rings from the treated animals compared to the control group.[4]
Assessment of Vascular Function in Isolated Aortic Rings
Objective: To evaluate the vasodilator potency of sGC activators and other compounds in blood vessels from nitrate-tolerant and control animals.
Protocol:
-
Thoracic aortas are excised from euthanized rats and cut into 3-4 mm rings.
-
The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The rings are placed under a resting tension of 2 g and allowed to equilibrate for 60-90 minutes.
-
Endothelium-dependent relaxation is assessed by pre-contracting the rings with phenylephrine (B352888) (1 µM) and then adding acetylcholine (B1216132) (ACh) in a cumulative concentration-response manner.
-
After washing, the rings are again pre-contracted with phenylephrine.
-
Concentration-response curves to the test compounds (e.g., sGC activator, sGC stimulator, GTN) are then generated by cumulative addition of the drugs.
-
Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The pEC50 (negative logarithm of the molar concentration producing 50% of the maximal relaxation) is calculated to determine the potency of the vasodilators.[4]
Measurement of cGMP-Dependent Protein Kinase (PKG) Activation
Objective: To assess the downstream signaling effects of sGC activation by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a substrate of PKG.
Protocol:
-
Aortic tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of VASP (P-VASP).
-
A primary antibody for total VASP is used on a separate blot or after stripping the first antibody to normalize for protein loading.
-
The membranes are then incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
The ratio of P-VASP to total VASP is calculated as an index of PKG activation.[4]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of soluble guanylyl cyclase activator and stimulator therapy on nitroglycerin-induced nitrate tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling sGC activator 1
Essential Safety and Handling Guide for sGC Activator 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that a specific Safety Data Sheet (SDS) for "this compound" may not be readily available, this document is based on the precautionary principle for handling potent, novel, or uncharacterized research compounds.[1] It is imperative to treat the substance as potentially hazardous and to consult all available information before handling.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound.[1][2] The following table summarizes the recommended PPE for different laboratory procedures.
| Activity | Minimum Required PPE | Recommended PPE for Increased Safety |
| Weighing and Transfer of Powder | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat[1] | - Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)[1] |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield- Chemical-resistant apron over laboratory coat |
| Conducting Reactions | - Double nitrile gloves (select based on all reactants)- Chemical splash goggles- Laboratory coat | - Chemical-resistant apron- Work in a certified chemical fume hood is mandatory[1] |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Chemical-resistant apron |
Important Considerations for PPE:
-
Gloves : It is recommended to use powder-free nitrile gloves and to consider double-gloving, especially when handling potent compounds.[1][3] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[3]
-
Eye and Face Protection : Safety glasses with side shields offer minimum protection. For activities with a higher risk of splashes, chemical splash goggles and a face shield are recommended.[1][4][5]
-
Respiratory Protection : For handling powders or when aerosols may be generated, a NIOSH-approved respirator is advised.[1] Surgical masks offer little to no protection from chemical exposure.[3]
-
Protective Clothing : A lab coat should always be worn. For handling larger quantities or when there is a risk of significant contamination, a disposable gown or a chemical-resistant apron provides additional protection.[5]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety and compliance.[1]
Handling Procedures
-
Preparation : Designate a specific area for handling the this compound, preferably within a certified chemical fume hood or a powder-containment hood.[1] Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing and Transfer : Perform all manipulations of solid compounds that could generate dust within a ventilated enclosure.[1] Use wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]
-
Solution Preparation : Add the compound to the solvent slowly to prevent splashing. All solution preparations should be conducted in a chemical fume hood.[1]
-
Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[1]
Disposal Plan
Proper disposal of laboratory waste is crucial to ensure safety and environmental protection.[6]
-
Identification and Classification : All waste generated, including contaminated PPE, empty containers, and unused material, should be treated as hazardous chemical waste.[6]
-
Segregation : Segregate the waste into designated, clearly labeled containers.[6] Do not mix different types of waste.
-
Labeling : Label all waste containers with the contents, date, and associated hazards.[6]
-
Storage : Store waste containers in a secure, designated area away from general laboratory traffic.[6]
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed professional waste disposal service in accordance with local, national, and international regulations.[6]
Experimental Workflow and Safety Protocol
The following diagram illustrates a standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
